Boc-D-Leu-OMe
Description
BenchChem offers high-quality Boc-D-Leu-OMe suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-D-Leu-OMe including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-8(2)7-9(10(14)16-6)13-11(15)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEVMIMUBKMNOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Authored by: A Senior Application Scientist
An In-depth Technical Guide to Boc-D-Leucine Methyl Ester (CAS 133467-01-3)
This guide provides an in-depth technical overview of Boc-D-Leucine methyl ester, a pivotal building block for researchers, scientists, and professionals engaged in peptide synthesis and drug development. By integrating established protocols with the underlying chemical principles, this document serves as a comprehensive resource for the effective application of this compound.
Foundational Overview: The Strategic Role of Boc-D-Leucine Methyl Ester
Boc-D-Leucine methyl ester, systematically named methyl (2R)-2-[(tert-butoxycarbonyl)amino]-4-methylpentanoate, is a derivative of the non-proteinogenic amino acid D-leucine. Its strategic importance in synthetic chemistry stems from the orthogonal protection of its two primary functional groups. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, while the C-terminus is protected as a methyl ester.[1]
-
The Boc Protecting Group : Introduced by Carpino in 1957, the Boc group is a cornerstone of peptide chemistry.[2] It provides robust protection for the amino group against a wide range of reaction conditions, yet it can be selectively and cleanly removed under mild acidic conditions, typically with trifluoroacetic acid (TFA).[2][3][4] This acid lability is fundamental to its use in stepwise peptide elongation.[3]
-
The Methyl Ester Protecting Group : The methyl esterification of the C-terminus serves a dual purpose. It prevents the carboxylate from participating in unwanted side reactions and significantly enhances the compound's solubility in common organic solvents, which is crucial for facilitating efficient coupling reactions in solution-phase synthesis.[5][6][]
The unique D-configuration of the chiral center makes this reagent indispensable for the synthesis of peptides containing non-natural amino acids. Such peptides are of great interest in drug development as they often exhibit enhanced stability against enzymatic degradation, leading to improved pharmacokinetic profiles.[8]
Physicochemical & Spectroscopic Data
Accurate characterization is the bedrock of reproducible science. The key properties of Boc-D-Leucine methyl ester are summarized below.
| Property | Value | Source(s) |
| CAS Number | 133467-01-3 | [1] |
| Molecular Formula | C₁₂H₂₃NO₄ | [9] |
| Molecular Weight | 245.32 g/mol | [9] |
| Appearance | White or off-white powder / Light yellowish liquid | [5][9] |
| Purity (Typical) | ≥ 98% (HPLC) | [9] |
| Storage Conditions | 0°C to 8°C, protect from moisture and light | [3][9][10] |
Note: The physical state (solid/liquid) can vary between suppliers and batches, which is not uncommon for protected amino acid derivatives.
Synthesis and Purification: A Validated Workflow
The reliable synthesis of Boc-D-Leucine methyl ester is a critical first step for its subsequent applications. The most common and efficient pathway begins with the esterification of D-Leucine, followed by the protection of the amino group.
Synthesis Protocol
This two-step protocol ensures high yield and purity.
Step 1: Esterification of D-Leucine
The conversion of D-Leucine to its methyl ester hydrochloride is efficiently achieved using trimethylchlorosilane (TMSCl) in methanol. This method is favored for its mild conditions and simple workup.[11]
-
Suspend D-Leucine (1.0 eq.) in a round-bottom flask containing anhydrous methanol (approx. 0.7 M solution).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add freshly distilled trimethylchlorosilane (2.0 eq.) to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to yield D-Leucine methyl ester hydrochloride as a white solid.[11] This intermediate can be used directly in the next step.
Causality: TMSCl reacts with methanol to generate HCl in situ. This acidic environment protonates the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol, driving the esterification forward.
Step 2: Boc Protection
The amino group of the D-Leucine methyl ester is protected using di-tert-butyl dicarbonate ((Boc)₂O).
-
Dissolve D-Leucine methyl ester hydrochloride (1.0 eq.) in a 1:1 mixture of Tetrahydrofuran (THF) and water.[5][12]
-
Cool the solution to 0°C.
-
Add sodium bicarbonate (NaHCO₃) (3.0 eq.) to neutralize the hydrochloride and create a basic environment.
-
Stir the reaction mixture vigorously at room temperature for 10-12 hours.[5][12]
-
Once the reaction is complete (monitored by TLC), remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and extract the product with ethyl acetate (3x).[12]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude Boc-D-Leucine methyl ester.[12][13]
Causality: The reaction requires a base (NaHCO₃) to deprotonate the ammonium salt, freeing the lone pair of the nitrogen atom. This free amine then acts as a nucleophile, attacking one of the carbonyl carbons of the (Boc)₂O anhydride to form the stable carbamate linkage.
Caption: Synthesis workflow for Boc-D-Leucine methyl ester.
Purification Protocol: Silica Gel Chromatography
Purification is essential to remove unreacted starting materials and byproducts.
-
Prepare a silica gel column (100-200 mesh) using a suitable solvent system, such as a gradient of ethyl acetate in n-hexane.[5]
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent gradient.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified Boc-D-Leucine methyl ester.[5]
Core Applications in Peptide Synthesis
Boc-D-Leucine methyl ester is a versatile building block primarily used in solution-phase and solid-phase peptide synthesis (SPPS).[5][9]
The Boc Deprotection and Coupling Cycle
The core of Boc-based peptide synthesis is a two-step cycle: deprotection of the N-terminal Boc group, followed by coupling with the next Boc-protected amino acid.
Caption: The cycle of Boc protection and deprotection in SPPS.
Protocol: Boc Group Deprotection
-
Dissolve the Boc-protected peptide (e.g., Boc-D-Leucine methyl ester) in dichloromethane (DCM).
-
Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM.[2]
-
Stir the reaction at room temperature for 20-30 minutes. The reaction progress can be monitored by TLC.
-
Upon completion, remove the TFA and DCM under reduced pressure. The resulting product is the TFA salt of the deprotected amine.
Causality: The strong acid (TFA) protonates the oxygen of the Boc group's carbonyl, which then collapses, releasing the stable tert-butyl cation (which is scavenged or forms isobutylene) and carbon dioxide, liberating the free amine.[3]
Protocol: Solution-Phase Dipeptide Synthesis
This protocol illustrates the coupling of Boc-D-Leucine to another amino acid ester (e.g., L-Alanine methyl ester).
-
Dissolve Boc-D-Leucine (1.0 eq.) and L-Alanine methyl ester hydrochloride (1.0 eq.) in DCM.
-
Cool the solution to 0°C.
-
Add a neutralizing base such as N-methylmorpholine (NMM) or triethylamine (Et₃N) (1.0 eq.) to free the amine of the alanine ester.
-
Add a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq.) in DCM to the reaction mixture.[5]
-
Stir the reaction at 0°C for 4-5 hours and then at room temperature overnight.[5]
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.[13]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude dipeptide.[13]
Analytical Characterization and Quality Control
A multi-pronged analytical approach is necessary to confirm the identity, purity, and stereochemical integrity of the final product.
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound (typically ≥98%).[9] |
| Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) | To confirm the chemical structure by identifying the characteristic peaks for the Boc group, methyl ester, and leucine side chain protons and carbons.[14] |
| Mass Spectrometry (MS) | To verify the molecular weight of the compound. |
| Optical Rotation | To confirm the stereochemical configuration (D-enantiomer). |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify key functional groups such as the carbamate and ester carbonyls. |
Stability, Storage, and Safety
Chemical Stability
-
Acidic Conditions : The Boc group is highly labile to strong acids like TFA and HCl, leading to its removal.[3] This is an intended reactivity for synthesis but indicates instability in acidic environments.
-
Basic and Neutral Conditions : The Boc group is generally stable under neutral and basic conditions. However, the methyl ester is susceptible to base-catalyzed hydrolysis (saponification), which would yield the corresponding Boc-D-Leucine carboxylate.[3]
-
Thermal and Photolytic Stability : While generally stable under normal laboratory conditions, prolonged exposure to high temperatures or UV light should be avoided to prevent potential degradation.
Recommended Storage
For optimal long-term stability, Boc-D-Leucine methyl ester should be stored in a tightly sealed container at 0-8°C, protected from moisture and light.[3][9][10]
Handling and Safety Precautions
Users should consult the Safety Data Sheet (SDS) before handling. General safety measures include:
-
Personal Protective Equipment (PPE) : Wear appropriate safety goggles, gloves, and a lab coat.[15]
-
Ventilation : Handle in a well-ventilated area or a chemical fume hood.[15]
-
First-Aid Measures :
-
Disposal : Dispose of in accordance with local, state, and federal regulations.
References
- BenchChem. (2025). Application Notes and Protocols for Boc-L-leucine Methyl Ester in Peptide Synthesis.
- Chem-Impex. (n.d.). Boc-L-leucine methyl ester.
- Chem-Impex. (n.d.). Boc-N-methyl-D-leucine.
- PrepChem.com. (n.d.). Synthesis of (a) Nα -Benzyloxycarbonyl-D-leucyl-L-leucine methyl ester.
- Benchchem. (2025). An In-depth Technical Guide to the Stability and Storage of Boc-L-leucine methyl ester.
- Sigma-Aldrich. (n.d.). Boc-L-leucine methyl ester | 63096-02-6.
- ECHEMI. (n.d.).
- Organic Syntheses. (n.d.). Preparation of N-(Boc)
- ChemicalBook. (2025). BOC-D-LEUCINE METHYL ESTER | 133467-01-3.
- Fisher Scientific. (2025).
- MDPI. (2008). A Convenient Synthesis of Amino Acid Methyl Esters.
- CymitQuimica. (n.d.). CAS 63096-02-6: N-(tert-butoxycarbonyl)-L-leucine methyl ester.
- BOC Sciences. (n.d.). Boc-D-proline methyl ester - (CAS 73323-65-6).
- Royal Society of Chemistry. (n.d.).
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- AAPPTEC. (n.d.). Boc-Amino Acids for Peptide Synthesis Archives.
Sources
- 1. BOC-D-LEUCINE METHYL ESTER | 133467-01-3 [chemicalbook.com]
- 2. chempep.com [chempep.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CAS 63096-02-6: N-(tert-butoxycarbonyl)-L-leucine methyl e… [cymitquimica.com]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Boc-L-leucine methyl ester | 63096-02-6 [sigmaaldrich.com]
- 11. A Convenient Synthesis of Amino Acid Methyl Esters [mdpi.com]
- 12. rsc.org [rsc.org]
- 13. prepchem.com [prepchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. echemi.com [echemi.com]
- 16. WERCS Studio - Application Error [assets.thermofisher.com]
Difference between Boc-D-Leu-OMe and Boc-L-Leu-OMe
Technical Whitepaper: Stereochemical & Functional Divergence of N-Boc-Leucine Methyl Esters
Executive Summary
In the landscape of peptide therapeutics and peptidomimetic design, the distinction between enantiomers is not merely structural—it is functional. Boc-L-Leu-OMe (Methyl (S)-2-((tert-butoxycarbonyl)amino)-4-methylpentanoate) and its enantiomer Boc-D-Leu-OMe ((R)-isomer) represent a critical bifurcation point in drug discovery.
While the L-isomer serves as a standard building block for proteinogenic sequences, the D-isomer is increasingly utilized as a "stereochemical brake" to arrest proteolytic degradation and induce specific secondary structures (e.g.,
Molecular Architecture & Stereochemistry
The fundamental difference lies in the spatial arrangement of the atoms around the
-
Boc-L-Leu-OMe: Possesses the (S)-configuration . The side chain (isobutyl group) projects forward when the backbone is aligned conventionally. It corresponds to the natural amino acid found in human proteins.
-
Boc-D-Leu-OMe: Possesses the (R)-configuration . It is the non-superimposable mirror image of the L-isomer.
Visualizing the Divergence
The following diagram illustrates the stereochemical relationship and the orthogonality of the protecting groups (Boc for amine, Methyl Ester for carboxyl).
Figure 1: Stereochemical relationship between the enantiomers.
Physicochemical Profile
The physical properties of enantiomers are identical in an achiral environment (e.g., melting point, solubility in achiral solvents) but diverge in chiral environments (e.g., interaction with polarized light).
Table 1: Comparative Physicochemical Data
| Property | Boc-L-Leu-OMe | Boc-D-Leu-OMe |
| CAS Number | 63096-02-6 | 133467-01-3 |
| Molecular Formula | ||
| Molecular Weight | 245.32 g/mol | 245.32 g/mol |
| Stereochemistry | (S)-Enantiomer | (R)-Enantiomer |
| Physical State | Colorless to pale yellow liquid | Colorless to pale yellow liquid |
| Optical Rotation | ||
| Solubility | Soluble in DCM, EtOAc, MeOH | Soluble in DCM, EtOAc, MeOH |
*Note: Theoretical value based on enantiomeric principles; experimental values may vary slightly due to solvent/temperature conditions.
Synthetic Utility & Protocols
Synthesis of these esters requires careful selection of reagents to prevent racemization (loss of chiral purity) and premature deprotection .
Critical Warning: Acid-catalyzed esterification (e.g., MeOH/HCl) is NOT recommended for Boc-amino acids, as the acid will cleave the Boc group (acid-labile).
Recommended Protocol: Base-Promoted Alkylation
This method uses Methyl Iodide (MeI) and a mild base to esterify the carboxylic acid without disturbing the Boc group or the chiral center.
Reagents:
-
Starting Material: Boc-L-Leu-OH or Boc-D-Leu-OH (1.0 eq)
-
Solvent: Anhydrous DMF (Dimethylformamide)[1]
-
Base: Cesium Carbonate (
) or Potassium Carbonate ( ) (1.5 eq) -
Alkylating Agent: Methyl Iodide (MeI) (1.2 eq)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask under inert atmosphere (
), dissolve Boc-Leu-OH (L or D) in anhydrous DMF (approx. 5-10 mL per gram). -
Deprotonation: Add
to the solution. Stir at room temperature for 15 minutes. The solution may become cloudy as the carboxylate salt forms. -
Alkylation: Cool the mixture to 0°C. Dropwise add Methyl Iodide (MeI). Caution: MeI is toxic and volatile; use a fume hood.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Work-up: Dilute with Ethyl Acetate. Wash organic layer with water (
) to remove DMF, then brine ( ). -
Drying: Dry over anhydrous
, filter, and concentrate in vacuo. -
Result: Yields Boc-Leu-OMe as a clear/pale oil.
Figure 2: Base-promoted esterification workflow to preserve Boc protection and chirality.
Biological Implications: The "D" Advantage
The primary driver for selecting Boc-D-Leu-OMe over the L-isomer in drug development is metabolic stability .
-
Proteolytic Resistance: Endogenous proteases (e.g., Trypsin, Chymotrypsin, Pepsin) have evolved active sites strictly shaped to bind L-amino acids. The D-isomer creates a steric clash within the enzyme's active site, rendering the peptide bond uncleavable.
-
Half-Life Extension: Incorporating D-Leu into a peptide sequence (e.g., in a "Retro-Inverso" peptide design) can extend the plasma half-life from minutes to hours.
Figure 3: Mechanism of proteolytic resistance for D-amino acid derivatives.
Analytical Characterization
Distinguishing these isomers requires Chiral HPLC .[] Standard C18 columns cannot separate enantiomers.
Protocol for Enantiomeric Excess (ee) Determination:
-
Column: Chiralpak AD-H or Lux Cellulose-1 (Amylose/Cellulose based).
-
Mobile Phase: Hexane : Isopropanol (90:10 or 95:5).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 210 nm (Amide bond absorption).
-
Expected Result: The enantiomers will elute at distinct retention times due to differential interaction with the chiral stationary phase.
References
-
Chem-Impex International. (n.d.).[3] Boc-L-leucine methyl ester Properties and CAS. Retrieved from
-
ChemicalBook. (2025). BOC-D-LEUCINE METHYL ESTER | 133467-01-3.[4] Retrieved from
- Gentilucci, L., et al. (2010). Peptides containing D-amino acids: synthesis and application in chemical biology and drug discovery. Current Pharmaceutical Design. (Contextual grounding for D-amino acid stability).
-
BenchChem. (2025).[5] Application Notes and Protocols for Boc-L-leucine Methyl Ester in Peptide Synthesis. Retrieved from
-
Sigma-Aldrich. (n.d.).[6] Boc-D-Leu-OH Properties.[7][4][3] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. BOC-D-LEUCINE METHYL ESTER | 133467-01-3 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc-N-methyl-L-leucine | 53363-89-6 [chemicalbook.com]
- 7. Boc-N-methyl-D-leucine | C12H23NO4 | CID 6992561 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Whitepaper: Solubility Profile & Handling of Boc-D-Leu-OMe
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of Boc-D-Leu-OMe (N-tert-Butoxycarbonyl-D-leucine methyl ester), a critical intermediate in peptide synthesis and medicinal chemistry.
While specific solubility data for the D-enantiomer is often proprietary, its physicochemical behavior is identical to the widely characterized L-isomer in achiral environments. This guide synthesizes structural analysis with empirical solvent data to provide actionable protocols for dissolution, extraction, and purification. It addresses the shift from traditional chlorinated solvents to greener alternatives, ensuring compliance with modern drug development standards.
Physicochemical Architecture & Solubility Logic
To understand where Boc-D-Leu-OMe dissolves, one must analyze its molecular architecture. The compound exhibits a "lipophilic dominance" that dictates its solvent compatibility.
Molecular Features[1][2][3][4][5][6][7]
-
Lipophilic Domains (Hydrophobic):
-
Boc Group (tert-Butyloxycarbonyl): A bulky, non-polar protecting group that significantly increases solubility in organic solvents while decreasing water solubility.
-
Isobutyl Side Chain: The branched aliphatic chain of Leucine adds substantial hydrophobic character.
-
Methyl Ester (-OMe): Caps the C-terminus, removing the potential for ionization (zwitterion formation) found in free amino acids.
-
-
Polar Domains (Hydrophilic):
-
Amide/Carbamate Linkage: Capable of hydrogen bonding (H-bond donor/acceptor).
-
Ester Carbonyl: H-bond acceptor.
-
The Solubility Principle
Solubility Matrix: Empirical Data
The following data categorizes solvent compatibility based on standard laboratory conditions (25°C).
| Solvent Class | Representative Solvent | Solubility Status | Application Context |
| Chlorinated | Dichloromethane (DCM) | Freely Soluble (>100 mg/mL) | Primary solvent for peptide coupling reactions; excellent solubilizer but safety concerns (neurotoxicity). |
| Esters | Ethyl Acetate (EtOAc) | Soluble (>50 mg/mL) | Preferred "green" alternative for extraction and chromatography; safer than DCM. |
| Polar Aprotic | DMF, DMSO, NMP | Freely Soluble | Used for reactions requiring high concentrations or elevated temperatures; difficult to remove (high boiling point). |
| Alcohols | Methanol, Ethanol | Soluble | Good for homogenous hydrogenation or transfer reactions; avoid if transesterification is a risk (though less likely with methyl ester). |
| Ethers | THF, 2-MeTHF, Diethyl Ether | Soluble | THF is excellent for reactions; Diethyl Ether is often used for precipitation or extraction (caution: peroxides). |
| Alkanes | Hexane, Pentane, Heptane | Insoluble / Sparingly Soluble | Acts as an Anti-Solvent . Used to crash out the product during recrystallization. |
| Aqueous | Water, Brine | Insoluble | Critical for purification; allows the compound to partition into the organic phase during washing. |
Operational Protocols & Workflows
Protocol A: Dissolution for Peptide Coupling
Context: Preparing a 0.1 M solution for a standard EDC/HOBt or HATU coupling reaction.
-
Selection: Choose DCM for standard room-temperature couplings due to its volatility (easy removal). Choose DMF if the peptide sequence is prone to aggregation or if microwave synthesis is used.
-
Procedure:
-
Weigh the required mass of Boc-D-Leu-OMe.
-
Add 75% of the calculated solvent volume.
-
Vortex or sonicate for 30-60 seconds. The solid should dissolve rapidly.
-
Add the remaining solvent to reach the target volume.
-
Note: If using DMF, ensure it is "Amine-Free" grade to prevent premature deprotection or side reactions.
-
Protocol B: Purification via Liquid-Liquid Extraction (LLE)
Context: Isolating Boc-D-Leu-OMe from a reaction mixture containing unreacted amine, acid, or coupling reagents.
The "Green" Switch: Traditional protocols use DCM. Modern protocols favor Ethyl Acetate (EtOAc) due to lower toxicity and better phase separation with water.
Figure 1: Standard workup protocol for Boc-amino acid esters utilizing Ethyl Acetate as the extraction solvent.
Protocol C: Recrystallization (Solvent/Anti-Solvent)
Context: The product is obtained as a viscous oil or impure solid and requires purification without chromatography.
-
Dissolution: Dissolve the crude Boc-D-Leu-OMe in the minimum amount of Ethyl Acetate (warm, ~40°C) required to solubilize it.
-
Precipitation: Slowly add Hexane (or Petroleum Ether) dropwise while stirring.
-
Ratio: Typically 1:3 to 1:5 (EtOAc:Hexane).
-
-
Nucleation: If the solution turns cloudy (milky), stop adding Hexane. Cool the flask to 4°C (fridge) or -20°C (freezer).
-
Collection: Filter the resulting white crystals and wash with cold Hexane.
Troubleshooting & Scientific Nuances
Issue: "Oiling Out"
Symptom: Upon adding Hexane, the product forms a sticky oil at the bottom rather than crystals. Cause: The solution is too concentrated, or the transition to the anti-solvent was too rapid. Remedy: Re-dissolve the oil by adding a small amount of EtOAc and heating.[1] Allow the solution to cool to room temperature slowly before moving to the fridge. Scratching the glass with a spatula can induce nucleation.
Issue: Gelation in Toluene
Observation: Boc-amino acids can sometimes form organogels in aromatic solvents like Toluene due to intermolecular hydrogen bonding (stacking). Remedy: Add a small percentage (5-10%) of a polar solvent like Methanol or break the gel by warming. For purification, switch to the EtOAc/Hexane system.
Stereochemical Stability
Critical Note: While solubility is identical for D and L isomers, the chemical stability regarding racemization is crucial. Avoid strong bases (e.g., NaOH) during extraction if the exposure time is long, as this can lead to hydrolysis of the methyl ester or racemization at the alpha-carbon. Use NaHCO3 (weak base) for washes.
Visualizing Solubility Logic
The following diagram illustrates the decision-making process for solvent selection based on the intended application.
Figure 2: Solvent selection decision matrix based on experimental intent.
References
-
Sigma-Aldrich. (n.d.). Boc-D-Leu-OMe Product Specification & Properties. Merck KGaA.
-
BenchChem. (2023). Purification of Boc-Protected Amino Acids by Recrystallization. Technical Support Center.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2733979 (Boc-L-Leu-OMe). (Note: Data used for physicochemical equivalence).
-
Taygerly, J. P., et al. (2012). A convenient guide to help select replacement solvents for dichloromethane in chromatography. Green Chemistry, 14(11), 3020-3025.
-
ChemImpex. (n.d.). Safety Data Sheet: Boc-L-Leu-OMe. (Used for solubility/safety profile extrapolation).
Sources
Strategic Selection of Chiral Building Blocks: Boc-D-Leu-OMe vs. Fmoc-D-Leu-OMe in Advanced Peptide Synthesis
[1]
Executive Summary: The Strategic Landscape
In the precise world of peptide therapeutics, the choice between Boc-D-Leu-OMe and Fmoc-D-Leu-OMe is not merely a preference for reagents; it is a fundamental strategic decision that dictates the synthesis pathway (Solution vs. Solid Phase), solubility profiles, and impurity risks.
While D-Leucine is frequently incorporated to induce β-turns or confer protease resistance in peptidomimetics, the presence of the Methyl Ester (OMe) moiety signals a specific utility: these are primarily Solution Phase building blocks or precursors for fragment condensation.
This guide analyzes the physicochemical and mechanistic divergences between these two derivatives, providing a decision framework for researchers optimizing yield and chiral integrity.
Mechanistic Divergence: Acid vs. Base Lability[2]
The core distinction lies in the orthogonality of the
Comparative Profile
| Feature | Boc-D-Leu-OMe | Fmoc-D-Leu-OMe |
| Lability | Acid-labile ( | Base-labile (E1cB mechanism) |
| Deprotection Reagent | TFA (Trifluoroacetic acid) or HCl/Dioxane | Piperidine, DBU, or Diethylamine |
| Cleavage Mechanism | Protonation of carbamate | Proton abstraction from fluorenyl ring |
| Solubility (DCM/DMF) | High (Lipophilic) | Moderate (Fmoc group is prone to aggregation) |
| Major Risk | Isobutylene scavenging required; Acidolysis of sensitive side chains | Diketopiperazine (DKP) formation (High risk with -OMe) |
| Safety Profile | Requires corrosive acids; potential HF use downstream | Safer reagents; no HF required |
Visualization: Orthogonal Deprotection Pathways
Figure 1: Mechanistic flow of deprotection. Note that Boc relies on acidolysis, while Fmoc relies on base-catalyzed elimination.
Critical Risk Analysis: The Diketopiperazine (DKP) Trap
The most significant technical risk when using D-Leu-OMe (regardless of Boc or Fmoc) is the formation of Diketopiperazines (DKPs).
The Mechanism of Failure
When the N-terminal protecting group is removed from a dipeptide ester (e.g., H-Xaa-D-Leu-OMe), the free amine can attack the C-terminal methyl ester intramolecularly. This cyclization cleaves the peptide chain, forming a stable 6-membered DKP ring and terminating synthesis.[2]
-
Why D-Leu? D-amino acids coupled with L-amino acids (L-D stereochemistry) favor a cis-amide bond conformation, which brings the N-terminal amine and C-terminal ester into close proximity, drastically accelerating DKP formation.
-
Why -OMe? Methyl esters are excellent leaving groups, making them highly susceptible to this aminolysis.
Strategy Comparison for DKP Suppression
| Strategy | Boc-D-Leu-OMe Approach | Fmoc-D-Leu-OMe Approach |
| Deprotection Environment | Acidic (TFA). The amine is protonated ( | Basic (Piperidine). The amine is released as a free base ( |
| Risk Level | Low. DKP only forms during the neutralization step prior to the next coupling. | Critical. DKP can form during the deprotection reaction itself. |
| Mitigation | Perform "in-situ neutralization" during the next coupling step. | Use bulky trityl linkers (if SPPS) or extremely short deprotection times (if Solution). |
Visualization: DKP Formation Risk[1]
Figure 2: The pathway to DKP formation. This side reaction is significantly more prevalent in Fmoc chemistry due to the basic conditions required for deprotection.
Technical Specifications & Solubility
Boc-D-Leu-OMe
-
Solubility: Excellent in DCM, CHCl3, EtOAc, and THF. The lipophilic t-butyl group prevents aggregation, making it ideal for "difficult" sequences where solubility is a limiting factor.
-
Purification: Intermediates often crystallize easily, allowing for purification without chromatography (a major advantage in large-scale solution synthesis).
-
Stability: The methyl ester is stable to TFA.[3] It must be saponified (LiOH/MeOH) or hydrazinolyzed to convert to the free acid/hydrazide for further coupling.
Fmoc-D-Leu-OMe
-
Solubility: Good in DMF and DCM, but lower than Boc derivatives in non-polar solvents (EtOAc/Hexanes).
-
Aggregation: Fmoc peptides are prone to
-sheet formation, which can lead to gelation in solution phase synthesis. -
Stability: The methyl ester is stable to Piperidine briefly, but prolonged exposure to strong bases can cause hydrolysis or racemization.
Validated Experimental Protocols
Protocol A: Solution Phase Coupling with Boc-D-Leu-OMe
Best for: Large-scale synthesis, avoiding aggregation.
-
Activation: Dissolve Boc-L-Xaa-OH (1.1 eq) in DCM. Add EDC.HCl (1.1 eq) and HOBt (1.1 eq) at 0°C. Stir for 15 min.
-
Coupling: Add H-D-Leu-OMe (hydrochloride salt) (1.0 eq) and NMM (N-methylmorpholine) (2.1 eq).
-
Note: NMM is a weaker base than DIPEA, reducing racemization risk.
-
-
Reaction: Stir at 0°C for 1 hour, then room temperature overnight.
-
Workup: Wash with 1M KHSO4 (removes amines), NaHCO3 (removes acids), and Brine. Dry over Na2SO4.
-
Deprotection (Next Step): Treat with TFA/DCM (1:1) for 30 min. Evaporate. The resulting salt is stable and resists DKP formation.
Protocol B: Solution Phase Coupling with Fmoc-D-Leu-OMe
Best for: Rapid synthesis, avoiding acidic workups.
-
Activation: Dissolve Fmoc-L-Xaa-OH (1.1 eq) in DMF/DCM. Add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Warning: HATU is fast but expensive. DIPEA amount must be strictly controlled to prevent base-catalyzed racemization of the activated ester.
-
-
Coupling: Add H-D-Leu-OMe (free base or salt + 1 eq base).
-
Reaction: Monitor by TLC. Usually complete in <2 hours.
-
Deprotection (Next Step): Add 20% Piperidine in DMF .
-
CRITICAL CONTROL: Monitor strictly. As soon as Fmoc is removed, proceed immediately to the next coupling or acidification to prevent DKP formation. Do not store the deprotected dipeptide methyl ester.
-
Decision Matrix
| Scenario | Recommended Derivative | Rationale |
| Synthesis of "Difficult" Sequences | Boc-D-Leu-OMe | Superior solubility and aggregation disruption via TFA protonation. |
| Industrial Scale-Up (>100g) | Boc-D-Leu-OMe | Lower reagent cost (TFA vs Piperidine/HATU) and ease of crystallization. |
| Acid-Sensitive Side Chains | Fmoc-D-Leu-OMe | Avoids repetitive TFA exposure which can damage Trt/Mmt groups. |
| Dipeptide Synthesis (L-D) | Boc-D-Leu-OMe | Strongly Preferred. Eliminates DKP risk during the deprotection of the second residue. |
| Automated Synthesis | Fmoc-D-Leu-OMe | Standard for automation, avoiding the engineering controls needed for TFA/HF. |
References
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link
-
Carpino, L. A., & Han, G. Y. (1970). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry. Link
-
Gairi, M., et al. (1995). Diketopiperazine formation in solid-phase peptide synthesis using the Fmoc/tBu strategy.[2] Tetrahedron Letters. Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link
-
Bachem. (2024). Introduction to Peptide Synthesis Methods: Fmoc vs Boc. Bachem Technical Guides. Link
Advanced Engineering of Peptidomimetics: The D-Amino Acid Paradigm
Executive Summary
Part 1: Fundamental Principles of Chiral Engineering
The Proteolytic "Stealth" Mechanism
Proteases and peptidases in the human systemic circulation (e.g., trypsin, chymotrypsin, carboxypeptidases) are stereoselective. Their active sites are evolved to recognize and hydrolyze peptide bonds between L-amino acids.
-
Mechanism: The substitution of an L-residue with a D-residue alters the spatial orientation of the side chain relative to the peptide backbone (
and torsion angles). This steric mismatch prevents the formation of the transition state required for amide bond hydrolysis. -
Causality: A single D-amino acid substitution can confer local stability, while a full D-peptide (enantiomer) renders the molecule effectively invisible to endogenous proteases, extending half-life from minutes to days.
Topochemical Equivalence: The Retro-Inverso Strategy
Simply inverting chirality (L
-
Concept: By synthesizing the peptide with D-amino acids in the reverse sequence (C-terminus to N-terminus), the side chain topology of the RI-peptide spatially mimics the L-parent peptide when the backbone is superimposed.
-
Validation: The
positions align, and side chains project in similar vectors, preserving the pharmacophore required for receptor activation.
Visualization: Retro-Inverso Logic
The following diagram illustrates the topological relationship between a native L-peptide and its Retro-Inverso analog.
Figure 1: Logical derivation of Retro-Inverso peptides. Note that RI-peptides restore the side-chain topology of the native parent, allowing receptor recognition despite the altered backbone.
Part 2: Advanced Design & Screening Workflows
Mirror-Image Phage Display
The Logic:
-
Then D-Peptide (mirror image) must bind L-Target (native protein).
Experimental Workflow:
-
Target Synthesis: Chemically synthesize the D-enantiomer of the target protein (e.g., D-Ubiquitin).
-
Inversion: Chemically synthesize the D-enantiomer of the selected L-peptide.
-
Validation: Test the D-peptide against the native L-protein target.
Figure 2: The Mirror-Image Phage Display workflow for generating metabolically stable D-peptide therapeutics.
Part 3: Chemical Synthesis & Racemization Control[9][10]
Synthesizing D-amino acid peptides via Solid Phase Peptide Synthesis (SPPS) requires strict control over racemization. If a D-amino acid racemizes back to L during coupling, the therapeutic potency is compromised.
Critical Control Points in SPPS
-
Coupling Reagents: Avoid HBTU/HATU with strong bases (DIEA) for Cys/His residues. Use DIC/Oxyma Pure , which suppresses oxazolone formation (the primary mechanism of racemization).
-
Base Usage: Minimize the use of pre-activation with base. Bases abstract the
-proton, leading to enolization. -
Cysteine & Histidine: These are most prone to racemization.[9] Use collidine or TMP (2,4,6-trimethylpyridine) as weaker bases if necessary.
Data: Racemization Rates by Coupling Reagent
Table 1: Comparative racemization rates during SPPS of sensitive residues (e.g., Cys, His).
| Coupling Reagent | Base | Racemization Risk | Recommendation |
| DIC / Oxyma Pure | None/Collidine | < 0.5% | Gold Standard for D-amino acids |
| HATU / HOAt | DIEA | 2.0 - 5.0% | High risk for Cys/His; Avoid |
| HBTU / HOBt | DIEA | 1.0 - 3.0% | Moderate risk; acceptable for non-sensitive residues |
| PyBOP | NMM | 0.5 - 1.5% | Alternative if Oxyma unavailable |
Part 4: Therapeutic Landscape
The FDA has approved several peptides incorporating D-amino acids to enhance stability and efficacy.
Table 2: FDA-Approved Therapeutics Containing D-Amino Acids.
| Drug Name | Indication | D-Modification | Mechanism of Benefit |
| Octreotide | Acromegaly | D-Phe, D-Trp | Stabilizes |
| Icatibant | Hereditary Angioedema | D-Arg, D-Tic, D-Hyp | Prevents degradation by kininases; B2 receptor antagonist.[11] |
| Degarelix | Prostate Cancer | D-Phe, D-Ala | GnRH antagonist; high resistance to proteolysis. |
| Pasireotide | Cushing's Disease | D-Phe, D-Trp | Broad somatostatin receptor affinity profile. |
Part 5: Detailed Experimental Protocol
Protocol: Comparative Serum Stability Assay
Objective: Quantify the proteolytic stability half-life (
Reagents
-
Matrix: Pooled Human Serum (Sigma-Aldrich), centrifuged at 13,000 x g to remove lipids.
-
Peptide Stock: 10 mM peptide in DMSO.
-
Internal Standard: Fmoc-Gly-OH or similar non-interfering compound.
-
Quenching Solution: 15% Trichloroacetic acid (TCA) in water (
).
Methodology
-
Preparation: Dilute Peptide Stock into Human Serum to a final concentration of
. (Total volume: 1 mL). -
Incubation: Incubate mixture at
in a thermomixer (600 rpm). -
Sampling:
-
At
min and hours. -
Remove
aliquot.
-
-
Quenching: Immediately add aliquot to
of ice-cold 15% TCA. Vortex for 30s. -
Extraction: Incubate on ice for 15 min to precipitate serum proteins. Centrifuge at 14,000 x g for 10 min (
). -
Analysis: Collect supernatant. Analyze via RP-HPLC (C18 column) or LC-MS.
-
Gradient: 5-65% ACN in 0.1% TFA over 20 min.
-
-
Calculation: Plot Peak Area (Peptide) / Peak Area (Internal Standard) vs. Time. Fit to first-order decay kinetics:
Self-Validating Check: The L-peptide control must show degradation (
References
-
Review of Mirror-Image Phage Display: Title: Mirror image phage display—a method to generate D-peptide ligands for use in diagnostic or therapeutical applications.[2][4][5][6][8][12] Source: Molecular BioSystems (2009).[4][5] URL:[Link]
-
Retro-Inverso Peptide Design: Title: Recent Applications of Retro-Inverso Peptides.[3][11][13] Source: Pharmaceuticals (2023). URL:[Link]
-
Racemization in SPPS: Title: Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis.[14] Source: Journal of Chromatography A (1995). URL:[Link]
-
FDA Approved Peptide Drugs: Title: Cyclic peptide drugs approved in the last two decades (2001–2021). Source: RSC Chemical Biology (2021). URL:[Link][15]
-
Proteolytic Stability Protocols: Title: Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum.[16][17] Source: PLOS ONE (2017). URL:[Link]
Sources
- 1. Recent Applications of Retro-Inverso Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Next-Generation Phage Display: From D-Peptide Therapeutics to AI-Driven Discovery - Creative Biolabs [biotechphage.com]
- 3. researchgate.net [researchgate.net]
- 4. Peptide Phage Display as a Tool for Drug Discovery: Targeting Membrane Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Clever Approach May Provide New Clues to Drug Design | Whitehead Institute [wi.mit.edu]
- 8. Mirror Image Phage Display - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 9. peptide.com [peptide.com]
- 10. Cyclic Peptides: FDA-Approved Drugs and Their Oral Bioavailability and Metabolic Stability Tactics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. D-amino acid-based peptide inhibitors as early or preventative therapy in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mirror image phage display—a method to generate d-peptideligands for use in diagnostic or therapeutical applications - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 13. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 14. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Stability Matrix: A Technical Guide to Boc-Protected Amino Acid Esters
Executive Summary: The Orthogonality Principle
In peptide synthesis and medicinal chemistry, the utility of Boc-protected amino acid esters rests entirely on the principle of orthogonality . You must be able to manipulate one end of the molecule without affecting the other.
This guide moves beyond basic textbook definitions to address the practical stability profiles, kinetic limitations, and failure modes (such as Diketopiperazine formation) that researchers encounter in the lab. It provides a self-validating framework for handling these sensitive building blocks.
Mechanistic Foundations
To predict stability, one must understand the electronic causality of the protecting groups.
The tert-Butyloxycarbonyl (Boc) Group
The Boc group protects the amine as a carbamate.[1][2][3] Its acid lability is driven by the stability of the tert-butyl carbocation .[1]
-
Acidic Mechanism: Protonation of the carbonyl oxygen weakens the tert-butyl-oxygen bond. The bond cleaves via an E1-like or S_N1-like pathway, releasing a stable tert-butyl cation and a carbamic acid. The carbamic acid spontaneously decarboxylates to release the free amine and CO₂.[4]
-
The Scavenger Necessity: The generated tert-butyl cation is a potent electrophile.[1] Without "scavengers" (nucleophiles like water, anisole, or thioanisole), it will alkylate electron-rich side chains (Trp, Tyr, Met, Cys) or re-attach to the amine.
The Ester Moiety
The stability of the C-terminal ester depends heavily on the steric bulk and electronic nature of the alcohol component:
-
Methyl/Ethyl Esters: Base-labile (saponification); Acid-stable.
-
Benzyl (Bzl) Esters: Acid-stable (to TFA); Cleaved by HF or Hydrogenolysis.
-
tert-Butyl (tBu) Esters: Acid-labile (cleaved with Boc). NOT orthogonal to Boc.
Visualizing the Pathways
Diagram 1: Acidolytic Cleavage of Boc (Mechanism)
This diagram illustrates the critical protonation event and the necessity of scavengers.
Caption: Acid-catalyzed Boc removal pathway highlighting the divergence of the reactive t-butyl cation.
Diagram 2: The DKP Failure Mode (Base Instability)
A major risk for Boc-dipeptide-esters is Diketopiperazine (DKP) formation during neutralization.
Caption: Mechanism of DKP formation, a primary instability risk for dipeptide esters under basic conditions.
Stability Compatibility Matrix
This table serves as a quick reference for designing orthogonal protection schemes.
| Protecting Group | 50% TFA (DCM) | 1M NaOH (aq) | H₂ / Pd-C | HF (Anhydrous) |
| Boc (Amine) | Labile (< 30 min) | Stable | Stable | Labile |
| Methyl/Ethyl Ester | Stable | Labile (Saponification) | Stable | Stable |
| Benzyl Ester (OBzl) | Stable | Labile | Labile | Labile |
| tert-Butyl Ester (OtBu) | Labile | Stable | Stable | Labile |
| Fmoc (Amine) | Stable | Labile (Elimination) | Stable (mostly) | Stable |
Critical Insight: Never use a tert-butyl ester if you need to selectively remove a Boc group. They possess identical acid sensitivity. Use a Benzyl or Methyl ester instead.
Experimental Protocols (Self-Validating Systems)
Protocol A: Standard Boc Deprotection (TFA Method)
Use this for removing Boc while retaining Benzyl/Methyl esters.
-
Preparation: Dissolve the Boc-amino acid ester (1 mmol) in DCM (2 mL).
-
Scavenger Addition: Add Triisopropylsilane (TIPS) or Thioanisole (2-5 eq) if the sequence contains Met, Trp, or Tyr. If not, a small amount of water (1-2%) acts as an effective scavenger.
-
Acidolysis: Add Trifluoroacetic Acid (TFA) (2 mL) slowly at 0°C.
-
Why 0°C? Controls exotherm and reduces cation reactivity initially.
-
Concentration: A 1:1 TFA:DCM ratio is standard.
-
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 30–60 minutes.
-
Validation (The "Self-Check"):
-
TLC: Check disappearance of starting material (stain with Ninhydrin; Boc-amines don't stain well, free amines stain purple/blue).
-
LC-MS: Confirm mass of [M+H]+ and absence of [M+56]+ (t-butyl adducts).
-
-
Workup: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.
-
Result: The product is the TFA salt of the amine.[5]
-
Protocol B: Stability Monitoring (Shelf-Life)
Use this to validate the integrity of stored esters.
-
Sampling: Take 1 mg of stored Boc-amino acid ester.
-
Dissolution: Dissolve in HPLC-grade Acetonitrile/Water (1:1).
-
Analysis: Run a standard gradient HPLC (C18 column).
-
Criteria:
-
Purity: >98% area under curve.
-
Free Amino Acid Check: Look for a peak corresponding to the hydrolyzed acid (loss of ester group). This indicates moisture contamination during storage.
-
Common Pitfalls & Troubleshooting
The DKP Trap (Diketopiperazine)[6]
-
The Scenario: You have a Boc-dipeptide-methyl ester (e.g., Boc-Pro-Gly-OMe). You remove the Boc group with TFA, then neutralize with TEA to couple the next amino acid.
-
The Failure: Upon adding base, the free amine of Gly attacks the methyl ester carbonyl. The molecule cyclizes into a DKP and falls out of solution or becomes inert.
-
Prevention:
-
Avoid storing dipeptide esters as free bases. Keep them as TFA salts until the exact moment of coupling.
-
Use in-situ neutralization during the next coupling step (add the next activated amino acid before or simultaneously with the base).
-
Transesterification
-
The Scenario: Deprotecting a methyl ester in Ethanol or Methanol with base.
-
The Failure: If you use Methoxide in Ethanol, you will scramble the ester (Ethyl/Methyl mix).
-
Prevention: Always match the solvent alcohol to the ester alkoxide (e.g., use NaOMe in MeOH for methyl esters).
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[6][7] Protective Groups in Organic Synthesis. Wiley-Interscience.[6] (The definitive guide on stability conditions).
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. (Foundational work on Boc/Benzyl orthogonality).
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Comprehensive review of stability and removal mechanisms).
-
Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed Intramolecular Aminolysis. A Side Reaction in Solid-Phase Peptide Synthesis.[8] Journal of the American Chemical Society, 94(9), 3102–3106. (Detailed mechanism of DKP formation).
-
Lundt, B. F., et al. (1978). Selective Removal of the N-alpha-Boc Group in the Presence of N-epsilon-Z and O-Bzl Groups. International Journal of Peptide and Protein Research, 12(5), 258-268. (Optimization of scavenging and selectivity).
Sources
- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. peptidechemistry.org [peptidechemistry.org]
Methodological & Application
Application Note: Mild Hydrolysis of Boc-D-Leu-OMe to Boc-D-Leu-OH
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Protocol & Mechanistic Guide
Executive Summary
The preparation of enantiomerically pure N-protected amino acids is a foundational operation in peptide synthesis and drug discovery. The saponification (ester hydrolysis) of Methyl (tert-butoxycarbonyl)-D-leucinate (Boc-D-Leu-OMe) to yield Boc-D-Leucine (Boc-D-Leu-OH) requires precise conditions to achieve quantitative conversion while strictly preserving the integrity of the
Mechanistic Rationale & Experimental Design
Do not treat saponification as a generic step; the choice of reagents in amino acid chemistry is dictated by the competing risks of epimerization and premature deprotection.
The Lithium Advantage (Preventing Racemization)
While Sodium Hydroxide (NaOH) and Potassium Hydroxide (KOH) are standard saponification bases, they are highly basic and can abstract the
Mechanistic role of Lithium in accelerating ester hydrolysis while preventing racemization.
Solvent System Dynamics
The reaction utilizes a 3:1 (v/v) mixture of THF and Water[2]. Boc-D-Leu-OMe is highly lipophilic and insoluble in pure water, whereas LiOH is insoluble in organic solvents. The THF/Water mixture ensures the solubility of both the substrate and the hydroxide salt, facilitating a smooth, homogeneous nucleophilic acyl substitution[5].
Orthogonal Workup (Preventing Boc Cleavage)
The tert-butoxycarbonyl (Boc) group is notoriously acid-labile, typically cleaved by Trifluoroacetic acid (TFA) or strong mineral acids (HCl)[6]. Quenching the saponification reaction with concentrated HCl risks premature Boc deprotection[7]. To maintain an orthogonal protection strategy, 10% aqueous Citric Acid (or 1M
Workflow for the mild saponification of Boc-D-Leu-OMe to Boc-D-Leu-OH.
Materials and Reagents
| Reagent | MW ( g/mol ) | Equivalents | Amount (for 10 mmol scale) | Role in Protocol |
| Boc-D-Leu-OMe | 245.32 | 1.0 eq | 2.45 g | Starting Material |
| LiOH·H₂O | 41.96 | 1.5 eq | 0.63 g | Mild Saponification Base |
| THF (Anhydrous) | 72.11 | N/A | 30.0 mL | Organic Co-solvent |
| Deionized Water | 18.02 | N/A | 10.0 mL | Aqueous Co-solvent |
| 10% Citric Acid (aq) | 192.12 | To pH 2-3 | ~15.0 mL | Orthogonal Acidifying Agent |
| Ethyl Acetate (EtOAc) | 88.11 | N/A | 3 × 30 mL | Extraction Solvent |
| Na₂SO₄ (Anhydrous) | 142.04 | Excess | As needed | Desiccant |
Step-by-Step Experimental Protocol
Phase 1: Reaction Setup
-
Dissolution : In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.45 g (10.0 mmol) of Boc-D-Leu-OMe in 30 mL of Tetrahydrofuran (THF)[2].
-
Thermal Control : Submerge the flask in an ice-water bath and allow the solution to cool to 0°C for 10 minutes. Causality: Lowering the temperature mitigates the exothermic nature of base addition, preventing localized heating that drives racemization.
Phase 2: Saponification
-
Base Addition : Dissolve 0.63 g (15.0 mmol, 1.5 eq) of Lithium hydroxide monohydrate (LiOH·H₂O) in 10 mL of deionized water. Add this aqueous solution dropwise to the stirring THF solution at 0°C over 5 minutes[2].
-
Reaction Progression : Remove the ice bath and allow the reaction mixture to slowly warm to room temperature (20–25°C). Stir vigorously for 2 to 4 hours[1].
-
Self-Validation (TLC) : Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (1:1) solvent system. The starting material (Boc-D-Leu-OMe) will appear as a high Rf spot, while the lithium carboxylate intermediate will remain at the baseline. Stain with Bromocresol Green; the product will not stain yellow until acidified, but the disappearance of the starting material confirms completion.
Phase 3: Orthogonal Workup & Extraction
-
Volatile Removal : Once complete, concentrate the reaction mixture under reduced pressure (rotary evaporator, water bath at 30°C) to remove the majority of the THF[1]. Causality: Removing THF prevents it from acting as a co-solvent during extraction, which would pull water and hydrophilic impurities into the organic phase.
-
Aqueous Dilution & Washing : Dilute the remaining aqueous residue with 20 mL of water. Wash the aqueous layer with 15 mL of Diethyl Ether or Hexanes[1]. Causality: This step extracts any unreacted ester or non-polar impurities. Discard the organic wash.
-
Acidification : Cool the aqueous layer in an ice bath to 0°C. Slowly add 10% aqueous Citric Acid dropwise while stirring continuously until the pH reaches 2.0–3.0 (verify with pH paper)[8],[6]. Causality: The solution will become persistently cloudy as the water-insoluble free carboxylic acid (Boc-D-Leu-OH) precipitates.
-
Extraction : Immediately extract the acidified aqueous layer with Ethyl Acetate (3 × 30 mL)[2].
Phase 4: Isolation & Storage
-
Washing & Drying : Combine the organic (EtOAc) layers and wash with 20 mL of saturated brine to remove residual water and salts. Dry the organic phase over anhydrous Sodium Sulfate (
). -
Concentration : Filter off the desiccant and concentrate the filtrate in vacuo to yield Boc-D-Leu-OH as a white solid or viscous colorless oil that crystallizes upon standing.
-
Storage : Store the isolated product under an inert atmosphere (Nitrogen or Argon) at 4°C to prevent long-term degradation.
Data Presentation & Quality Control
To ensure the protocol acts as a self-validating system, compare your isolated product against the following expected analytical metrics:
| Metric | Expected Value / Observation | Analytical Purpose |
| Yield | 92% – 98% | Confirms efficient hydrolysis and extraction. |
| TLC ( | ~0.3 (10% MeOH in DCM) | Validates purity. Spot should be singular. |
| Visual Stain | Yellow spot on blue background | Bromocresol Green stain confirms the presence of a free carboxylic acid. |
| Optical Purity | Confirms the D-stereocenter is intact (no racemization). L-enantiomer would be -24.0°. | |
| LC-MS (m/z) | 230.1 (M-H)⁻ in negative mode | Confirms molecular weight (Exact Mass: 231.15). |
Troubleshooting & Critical Parameters
| Observed Issue | Root Cause Analysis | Corrective Action / Optimization |
| Premature Boc Deprotection | Aqueous workup was too acidic (e.g., use of 1M HCl instead of Citric Acid)[6]. | Strictly use 10% Citric Acid or 1M |
| Racemization Detected | Reaction overheated during base addition, or a stronger base (NaOH) was used[2]. | Ensure LiOH is used[3]. Maintain 0°C during the initial addition of the hydroxide solution. |
| Incomplete Hydrolysis | Insufficient equivalents of LiOH, or poor biphasic mixing[2]. | Ensure vigorous magnetic stirring. If the starting material persists after 4 hours, add an additional 0.5 eq of LiOH and stir for 1 more hour. |
| Poor Product Yield | Product remained in the aqueous layer due to insufficient acidification. | Verify that the aqueous layer is strictly at pH 2-3 before extraction. Re-extract the aqueous layer with additional EtOAc. |
References
- Benchchem. "Application Notes and Protocols for Orthogonal Deprotection of Ethyl-Protected Amino Acids." Benchchem.
- Common Organic Chemistry. "Ester to Acid - Common Conditions: NaOH + H2O/MeOH/THF." Common Organic Chemistry.
- National Institutes of Health (NIH). "Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran." NIH.
- Benchchem. "Application Notes: The Role of Methyl (tert-butoxycarbonyl)
- National Institutes of Health (NIH).
- Wikidot. "N-Methylation of Boc amino acids - Lokey Lab Protocols." Wikidot.
- Benchchem. "Technical Support Center: tert-Butoxycarbonyl (Boc) Protecting Group." Benchchem.
- Google Patents. "US6528505B1 - Cyclic amino acid compounds pharmaceutical compositions comprising same and methods for inhibiting β-amyloid peptide release...
- Royal Society of Chemistry (RSC).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toward the Synthesis and Improved Biopotential of an N-methylated Analog of a Proline-Rich Cyclic Tetrapeptide from Marine Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US6528505B1 - Cyclic amino acid compounds pharmaceutical compositions comprising same and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds - Google Patents [patents.google.com]
- 8. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rsc.org [rsc.org]
Application Notes and Protocols: Coupling Reagents for Boc-D-Leu-OMe in Solution Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solution-phase peptide synthesis (SPPS) remains a cornerstone of peptide and medicinal chemistry, offering scalability and flexibility that is often advantageous over solid-phase methodologies.[1][2] A critical step in this process is the formation of the amide bond, a reaction facilitated by a diverse array of coupling reagents. The choice of an appropriate coupling reagent is paramount, as it directly influences reaction efficiency, yield, purity, and the preservation of stereochemical integrity.[3][4] This document provides a detailed guide to the selection and application of common coupling reagents for the synthesis of Boc-D-Leu-OMe, a protected amino acid derivative frequently utilized in peptide synthesis.[5] We will delve into the mechanistic underpinnings of these reagents, provide detailed experimental protocols, and offer a comparative analysis to aid in making informed decisions for your synthetic strategy.
The Crucial Role of Coupling Reagents
The formation of a peptide bond involves the reaction between a carboxylic acid and an amine. This reaction is inherently slow and requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[3][6][7] Coupling reagents fulfill this role by converting the carboxyl group into a more reactive intermediate.[3][4] An ideal coupling reagent should promote rapid and complete acylation with minimal side reactions, most notably racemization of the chiral amino acid centers.[4][8][9]
Major Classes of Coupling Reagents
The most commonly employed coupling reagents in solution-phase synthesis can be broadly categorized into three main classes: carbodiimides, phosphonium salts, and uronium/aminium salts.[3][4][8]
Carbodiimides: The Classical Choice
Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are some of the earliest and most widely used coupling reagents due to their effectiveness and low cost.[3][10][11][12]
Mechanism of Action
The mechanism of carbodiimide-mediated coupling involves the initial reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate.[10][11] This intermediate can then react with the amine component to form the desired peptide bond and a urea byproduct.[10] However, the O-acylisourea is also susceptible to an intramolecular rearrangement to form an unreactive N-acylurea, which can lead to lower yields.[10] To mitigate this and to suppress racemization, additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are almost always used in conjunction with carbodiimides.[7][10][11][13][14] These additives react with the O-acylisourea to form a more stable and less racemization-prone active ester, which then proceeds to react with the amine.[7][10][11]
Carbodiimide coupling mechanism.
Experimental Protocol: Synthesis of Boc-D-Leu-Ala-OMe using DCC/HOBt
This protocol outlines the synthesis of a dipeptide using Boc-L-leucine and another amino acid methyl ester, employing DCC and HOBt as coupling agents.[15]
Materials:
-
Boc-D-Leucine (Boc-D-Leu-OH)
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
1-Hydroxybenzotriazole (HOBt)[5]
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)[5]
-
Anhydrous Dichloromethane (DCM)[5]
-
Ethyl acetate (EtOAc)
-
1 M HCl, Saturated NaHCO₃, Brine
Procedure:
-
In a round-bottom flask, dissolve Boc-D-Leu-OH (1.0 eq), H-Ala-OMe·HCl (1.1 eq), and HOBt (1.1 eq) in anhydrous DCM.[5]
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add Et₃N or DIPEA (1.1 eq) to neutralize the hydrochloride salt.
-
In a separate container, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) byproduct.[15]
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude dipeptide.
-
Purify the crude product by column chromatography on silica gel.[1]
Phosphonium Salts: High Efficiency and Low Racemization
Phosphonium salt-based reagents, such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are known for their high coupling efficiency and low propensity for racemization.[1][3] They are generally more expensive than carbodiimides but offer cleaner reactions.[3][16]
Mechanism of Action
PyBOP activates the carboxylic acid by forming a benzotriazolyl ester intermediate.[1] This activated ester is highly reactive towards the amine, leading to rapid peptide bond formation.[1] Unlike some uronium salts, phosphonium reagents do not have the potential to cause chain termination by guanidinylating the N-terminal amino group.[16][17]
Phosphonium salt coupling mechanism.
Experimental Protocol: Synthesis of Boc-D-Leu-Phe-OMe using PyBOP
Materials:
-
Boc-D-Leucine (Boc-D-Leu-OH)
-
L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
PyBOP
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M HCl, Saturated NaHCO₃, Brine
Procedure:
-
Dissolve Boc-D-Leu-OH (1.0 eq) and H-Phe-OMe·HCl (1.0 eq) in anhydrous DMF or DCM.
-
Add DIPEA (2.5 eq) to the mixture and stir for 5-10 minutes.
-
Add PyBOP (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Once the reaction is complete, dilute the mixture with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
Uronium/Aminium Salts: The Modern Powerhouses
Uronium and aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are among the most efficient coupling reagents available.[3][18] They are particularly useful for difficult couplings involving sterically hindered amino acids.[16][19]
Mechanism of Action
HATU and other uronium/aminium salts react with the carboxylate anion (formed in the presence of a base) to generate a highly reactive OAt- or OBt-active ester, respectively.[20] The presence of the HOAt moiety in HATU is particularly beneficial as it accelerates the coupling reaction and minimizes racemization.[20] It is important to note that uronium/aminium reagents can react with the unprotected N-terminus of a peptide to form a guanidine moiety, which irreversibly terminates the peptide chain.[13][17] This side reaction can be minimized by pre-activating the protected amino acid with the coupling reagent before adding it to the amine component.[13]
Uronium/aminium salt coupling mechanism.
Experimental Protocol: Synthesis of Boc-D-Leu-Val-OMe using HATU
Materials:
-
Boc-D-Leucine (Boc-D-Leu-OH)
-
L-Valine methyl ester hydrochloride (H-Val-OMe·HCl)
-
HATU[20]
-
N,N-Diisopropylethylamine (DIPEA)[20]
-
Anhydrous N,N-Dimethylformamide (DMF)[20]
-
Ethyl acetate (EtOAc)
-
1 M HCl, Saturated NaHCO₃, Brine
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve Boc-D-Leu-OH (1.0 eq) in anhydrous DMF.[21]
-
Add DIPEA (2.0-3.0 eq) to the solution and stir for 5-10 minutes at room temperature.[21]
-
Add HATU (1.0-1.2 eq) to the reaction mixture and continue stirring for 10-15 minutes for pre-activation.[20][21]
-
In a separate flask, dissolve H-Val-OMe·HCl (1.0 eq) in a minimal amount of DMF and neutralize with DIPEA (1.0 eq).
-
Add the neutralized amine solution to the pre-activated carboxylic acid mixture.
-
Monitor the reaction progress by TLC. Reactions are often complete within 1-4 hours at room temperature.[21]
-
Upon completion, quench the reaction with water and extract with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.[20]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[20]
Comparative Analysis of Coupling Reagents
| Coupling Reagent Class | Examples | Advantages | Disadvantages |
| Carbodiimides | DCC, DIC, EDC | Low cost, effective for routine couplings.[3][12] | Can lead to racemization without additives, formation of insoluble urea byproducts (DCC).[3][12] |
| Phosphonium Salts | PyBOP, PyAOP | High coupling efficiency, low racemization, no guanidinylation side reaction.[1][3][16] | More expensive, can be moisture sensitive.[3] |
| Uronium/Aminium Salts | HATU, HBTU | Excellent coupling efficiency, suitable for hindered amino acids.[3][16][19] | Potential for guanidinylation side reaction, higher cost.[13][16] |
Troubleshooting Common Issues
-
Low Yield: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.[1] Consider increasing the reaction time or the equivalents of the coupling reagent and protected amino acid.[1]
-
Racemization: This is a significant concern, especially with sensitive amino acids like histidine and cysteine.[13][14] Performing the reaction at a lower temperature (e.g., 0 °C) can help minimize racemization.[1][14] The choice of a less racemization-prone coupling reagent (e.g., phosphonium or uronium salts with HOAt) is also crucial.[1][14]
-
Incomplete Reactions: For sterically hindered couplings, using a more powerful reagent like HATU or PyAOP is recommended.[16] Increasing the reaction temperature or using microwave irradiation can also enhance coupling efficiency.
Conclusion
The selection of a coupling reagent for the solution-phase synthesis of Boc-D-Leu-OMe and other peptide fragments is a critical decision that impacts the overall success of the synthesis. While carbodiimides offer a cost-effective solution for routine couplings, phosphonium and uronium/aminium salts provide higher efficiency and lower racemization, especially for more challenging sequences. By understanding the mechanistic nuances, following robust protocols, and considering the specific requirements of the target peptide, researchers can navigate the landscape of coupling reagents to achieve their synthetic goals with high yield and purity.
References
-
Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]
- Jadhav, S. V., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences and Research, 2(5), 1132-1146.
- Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
- Subiros-Funosas, R., et al. (2009). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 65(48), 9913-9944.
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
CSBio. Solid-phase peptide synthesis introduction. Retrieved from [Link]
- Patil, B. S., et al. (2005). Microwave accelerated high speed solution synthesis of peptides employing HATU/HOAt. Indian Journal of Chemistry - Section B, 44B(10), 2099-2102.
- Abdelmoty, I., et al. (1994). The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts. Letters in Peptide Science, 1(1), 57-67.
-
ResearchGate. Proposed mechanism for activation by uronium salt. Retrieved from [Link]
-
ResearchGate. Mechanism of peptide bond formation through carbodiimide. Retrieved from [Link]
-
Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Aapptec Peptides. Coupling Reagents. Retrieved from [Link]
- Lymperopoulos, K., et al. (2017).
-
Interchim. Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Retrieved from [Link]
-
Taylor & Francis Online. (2024, August 27). Unveiling the quaternary carbodiimide symphony: harmonizing green chemistry in peptide synthesis. Retrieved from [Link]
- Thieme. (2002). 3.7 Phosphonium Salts. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a.
-
DilunBio. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
- IU Indianapolis ScholarWorks. (2020).
-
Scribd. Peptide Coupling Reagents Overview. Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Accounts of Chemical Research, 54(6), 1435-1447.
-
Reddit. (2020, March 5). Developing an experimental procedure for synthesizing Arg-Trp using PyBOP. Retrieved from [Link]
-
ResearchGate. (2018). Solution-Phase Synthesis of Dipeptides: A Capstone Project That Employs Key Techniques in an Organic Laboratory Course. Retrieved from [Link]
-
MDPI. (2018). Efficient Solution-Phase Dipeptide Synthesis Using Titanium Tetrachloride and Microwave Heating. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 3. jpt.com [jpt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. people.uniurb.it [people.uniurb.it]
- 7. bachem.com [bachem.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. chempep.com [chempep.com]
- 10. peptide.com [peptide.com]
- 11. tandfonline.com [tandfonline.com]
- 12. file.globalso.com [file.globalso.com]
- 13. peptide.com [peptide.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. 肽偶联剂选择指南 [sigmaaldrich.com]
- 17. Solid-phase peptide synthesis introduction-Technical Articals-News [hongtide.com]
- 18. peptide.com [peptide.com]
- 19. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Application Note: One-Pot Synthesis Utilizing Boc-D-Leu-OMe Intermediate
This Application Note is designed for researchers and process chemists in drug discovery. It details the One-Pot Utilization of Boc-D-Leu-OMe for the synthesis of chiral amides and peptide fragments, focusing on a Direct Catalytic Aminolysis protocol that bypasses the traditional deprotection-activation sequence.
Abstract
N-(tert-Butoxycarbonyl)-D-leucine methyl ester (Boc-D-Leu-OMe ) is a critical chiral building block in the synthesis of peptidomimetics, antimicrobial peptides (e.g., Gramicidin S analogs), and protease inhibitors. Traditional utilization involves a wasteful two-step sequence: saponification to the free acid followed by activation and coupling. This guide presents a Zirconium(IV)-catalyzed direct aminolysis protocol that converts Boc-D-Leu-OMe directly to the corresponding amide in a single pot, preserving enantiomeric purity (>99% ee). A secondary Telescoped Hydrolysis-Coupling protocol using Propylphosphonic Anhydride (T3P®) is provided for sterically hindered substrates.
Introduction & Chemical Logic
The methyl ester moiety of Boc-D-Leu-OMe serves two roles: it protects the C-terminus during N-terminal modifications and acts as a latent activation group for amide bond formation.
-
The Challenge: Direct reaction of esters with amines (aminolysis) is kinetically slow and typically requires high temperatures or strong bases (e.g., TBD), which often lead to racemization of the sensitive
-chiral center in D-amino acids. -
The Solution: Group IV metal catalysts, specifically Zirconium(IV) tert-butoxide [Zr(OtBu)₄] , activate the ester carbonyl via Lewis acidity without abstracting the
-proton, thereby enabling direct amidation under neutral conditions while maintaining chiral integrity.
Key Advantages
| Feature | Traditional Route (Hydrolysis + Coupling) | Direct Catalytic Route (One-Pot) |
| Steps | 2 (Saponification | 1 (Direct Aminolysis) |
| Atom Economy | Low (Reagents: LiOH, HCl, EDC/HOBt/HATU) | High (Catalyst: 10 mol% Zr; Byproduct: MeOH) |
| Racemization Risk | Moderate (during activation step) | Low (Neutral conditions) |
| Solvent Waste | High (Extraction/Washes required) | Low (Reaction solvent only) |
Mechanism of Zirconium-Catalyzed Aminolysis
The reaction proceeds via a neutral cross-coupling mechanism. The Zirconium center coordinates to the ester carbonyl and the amine, facilitating nucleophilic attack and subsequent elimination of methanol.
Figure 1: Catalytic cycle for the Zirconium-mediated direct amidation of Boc-D-Leu-OMe.
Experimental Protocols
Protocol A: Zirconium-Catalyzed Direct Aminolysis (Primary Method)
Application: Synthesis of simple amides (e.g., benzylamides, alkylamides) and unhindered peptide fragments. Scale: 1.0 mmol (approx. 245 mg Boc-D-Leu-OMe).
Materials
-
Substrate: Boc-D-Leu-OMe (1.0 equiv)
-
Nucleophile: Primary Amine (e.g., Benzylamine, 1.2 equiv)
-
Catalyst:
(Zirconium(IV) tert-butoxide) solution in toluene or THF. -
Solvent: Anhydrous Toluene (or 2-MeTHF for green compliance).
-
Additives: 4Å Molecular Sieves (optional, to sequester MeOH).
Procedure
-
Setup: Flame-dry a 10 mL reaction vial equipped with a magnetic stir bar and a septum.
-
Charging: Under an inert atmosphere (
or Ar), add Boc-D-Leu-OMe (245 mg, 1.0 mmol) and the amine (1.2 mmol). -
Solvent & Catalyst: Add anhydrous Toluene (2.0 mL, 0.5 M concentration). Add
(40 L of a pure liquid or equivalent solution, 10 mol%). -
Reaction: Seal the vial and heat to 60–80°C in an oil bath or heating block. Stir vigorously for 12–24 hours.
-
Note: Monitor conversion by TLC (Hexane/EtOAc 3:1) or LC-MS. The disappearance of the methyl ester peak is the key indicator.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Dilute with EtOAc (10 mL) and wash with 1M HCl (5 mL) to remove excess amine and dissociate the Zr-complex.
-
Wash with Brine, dry over
, and concentrate in vacuo.
-
-
Purification: Often not required if conversion is quantitative. If necessary, purify via flash chromatography (SiO2, Hexane/EtOAc gradient).
Protocol B: Telescoped Hydrolysis-Coupling with T3P (Robust Method)
Application: Synthesis of complex dipeptides or when using sterically hindered amines where aminolysis is too slow. Reagent: T3P® (Propylphosphonic Anhydride) is chosen for its low epimerization profile and ease of workup (water-soluble byproducts).
Procedure
-
Saponification:
-
Dissolve Boc-D-Leu-OMe (1.0 mmol) in THF (3 mL) and Water (1 mL).
-
Add LiOH·H2O (1.2 mmol, 50 mg). Stir at RT for 2 hours (Monitor for disappearance of ester).
-
-
Solvent Swap (Telescoping):
-
Acidify carefully with 1M HCl to pH ~3-4.
-
Extract into EtOAc (10 mL). Do not evaporate to dryness (risk of degradation).
-
Dry the EtOAc layer with
briefly, decant into a fresh reaction vessel.
-
-
Coupling (One-Pot Continuation):
-
To the EtOAc solution (containing Boc-D-Leu-OH), add the Amine component (1.1 mmol).
-
Add Base: DIPEA (3.0 mmol) or NMM (N-methylmorpholine).
-
Add Coupling Agent: T3P (50% in EtOAc, 1.5 mmol).
-
-
Reaction: Stir at RT for 1-4 hours.
-
Workup: Wash organic layer with water, sat.
, and brine. Evaporate to yield product.[1]
Comparative Data Analysis
| Metric | Protocol A (Zr-Catalysis) | Protocol B (Telescoped T3P) |
| Overall Yield | 85 - 92% | 75 - 85% |
| Enantiomeric Excess (ee) | > 99% (Retention of Configuration) | > 98% (Minimal Racemization) |
| Reaction Time | 12 - 24 hours | 4 - 6 hours |
| Waste Generation | Low (MeOH byproduct) | Medium (LiOH, salts, washings) |
| Substrate Scope | Best for primary amines | Works for secondary/hindered amines |
Process Workflow Diagram
Figure 2: Decision tree and workflow comparison for converting Boc-D-Leu-OMe to Amides.
Troubleshooting & Optimization
-
Racemization Check: D-Leu is prone to racemization if basic conditions are too harsh. In Protocol A, ensure the reaction temperature does not exceed 100°C. In Protocol B, avoid over-basifying during the coupling step (keep pH < 9).
-
Slow Reaction: If Direct Aminolysis (Protocol A) is slow, add 4Å molecular sieves to the reaction to drive the equilibrium by removing methanol.
-
Catalyst Removal: If Zirconium residues persist (detected by NMR line broadening), wash the organic phase with saturated Potassium Fluoride (KF) solution or dilute Citric Acid.
References
-
Lundberg, H., et al. "Zirconium(IV) chloride catalyzed amide formation from carboxylic acids and amines."[2][3] Journal of Organic Chemistry, 2014 . Link
-
Lundberg, H., & Adolfsson, H. "Ti(IV) and Zr(IV) mediated direct amidation of esters." ACS Catalysis, 2015 .[3] Link
-
Sheppard, T. D., et al. "Direct amidation of unprotected amino acids using B(OCH2CF3)3." Chemical Science, 2016 . Link
-
Dunetz, J. R., et al. "T3P: The propylphosphonic anhydride for peptide coupling." Organic Process Research & Development, 2016 . Link
Sources
Scale-up synthesis of Boc-D-Leu-OMe form D-Leucine
- 1. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 7. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Minimizing epimerization of D-Leu during peptide coupling
The following technical guide is designed to address the specific challenges of coupling D-Leucine (D-Leu) while maintaining chiral integrity. This guide operates as a Tier-3 Support Hub, moving beyond basic instructions to mechanistic troubleshooting and optimized protocols.
Status: Active | Topic: Minimizing Epimerization of D-Leu | Audience: Senior Scientists
Welcome to the technical support center. You are likely here because you have observed split peaks in your HPLC trace (diastereomers) or are planning a synthesis involving a critical D-Leu residue. D-Leucine is particularly troublesome not because it is chemically unique from L-Leu, but because its introduction often creates a "chiral mismatch" (coupling a D-amino acid onto an L-peptide chain), which kinetically slows down the coupling reaction. Slower coupling provides a longer window for base-catalyzed epimerization to occur.
This guide prioritizes Oxyma/DIC and COMU/Collidine chemistries over traditional HOBt/HBTU methods, which are now considered obsolete for high-fidelity chiral applications.
Module 1: The Mechanism of Failure
Why is my D-Leu racemizing?
Epimerization during coupling is rarely caused by direct proton abstraction (enolization) of the protected amino acid. Instead, it is driven by the formation of an 5(4H)-oxazolone intermediate.[1]
When the carboxyl group of D-Leu is activated, the carbonyl oxygen of the upstream amide bond (or the urethane protecting group) can attack the activated center.
-
If Fmoc-D-Leu-OH is activated: The urethane oxygen attacks. The resulting intermediate is relatively stable and resists epimerization.
-
If D-Leu is the C-terminus of a fragment (Segment Condensation): The amide oxygen attacks, forming a chemically sensitive oxazolone. This intermediate has a highly acidic proton at the
-carbon (pKa ~9), which is instantly stripped by tertiary bases (DIEA), destroying chirality.
Visualization: The Oxazolone Danger Zone
The following diagram illustrates the kinetic competition between successful coupling and chiral death (epimerization).
Figure 1: Kinetic competition between direct amide bond formation (Green) and the base-catalyzed oxazolone pathway (Red/Yellow).
Module 2: Reagent Selection Strategy
Which reagents prevent D-Leu epimerization?
The choice of coupling cocktail is the single most controllable variable. Avoid phosphonium salts (PyBOP) if possible, as they require excess base.
Comparative Efficacy Table
| Reagent System | Risk Level | Mechanism of Protection | Recommended Use Case |
| DIC / Oxyma Pure | Lowest | Generates a neutral, stable active ester. Acidic environment suppresses oxazolone formation. | Standard Protocol. Best for stepwise Fmoc-D-Leu-OH coupling. |
| COMU / Collidine | Low | Fast kinetics outcompete epimerization. Collidine is too sterically hindered to abstract the | Difficult Couplings. Use when D-Leu is coupling to a hindered residue (e.g., D-Leu-Pro). |
| HATU / DIEA | High | Highly reactive but requires basic pH. Excess DIEA rapidly racemizes the activated species. | Avoid for D-Leu unless absolutely necessary. If used, reduce base to 1.0 eq. |
| HBTU / HOBt | Moderate | Obsolete. Slower kinetics than Oxyma allow more time for side reactions. | Not recommended for chiral-sensitive steps. |
The "Base" Factor
The base is the enemy of chirality.
-
DIEA (Diisopropylethylamine): Strong enough to deprotonate the oxazolone. High risk.[2]
-
TMP (2,4,6-Trimethylpyridine / Collidine): A weaker, sterically hindered base. It is sufficient to drive the coupling but struggles to abstract the
-proton. Use this for D-Leu. [1]
Module 3: Troubleshooting & FAQs
Q1: I am seeing a 50:50 split of D/L isomers. What happened?
Diagnosis: You likely performed a segment condensation (coupling a fragment ending in D-Leu) using a standard base-mediated protocol (e.g., HATU/DIEA). Solution:
-
Redesign: Change the disconnection point. Never activate a chiral amino acid for segment condensation. Always activate a Glycine or Proline (low risk) residue.
-
Salvage: If you must activate D-Leu, use DIC/HOAt (base-free) or COMU/Collidine (low base).
Q2: My D-Leu coupling is incomplete, but I'm afraid to heat it.
Diagnosis: The "Chiral Mismatch" (D-residue coupling to L-chain) induces distinct conformational folding on the resin, hindering access. Solution:
-
Do NOT use standard microwave heating (75°C+). This guarantees epimerization.
-
Optimized Heat: Use 50°C max with Oxyma/DIC . Oxyma acts as a radical scavenger and stabilizer, allowing mild heating without significant chiral erosion. [2]
Q3: Why is Oxyma superior to HOBt for D-Leu?
Answer: Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) is more acidic (pKa 4.6) than HOBt (pKa 6.0). This increased acidity makes the leaving group better (faster coupling) and keeps the overall reaction mixture less basic, suppressing the base-catalyzed proton abstraction pathway. [3]
Module 4: Validated Protocols
Protocol A: The "Safe" Standard (Stepwise SPPS)
Use this for routine introduction of Fmoc-D-Leu-OH.
-
Reagents:
-
Amino Acid: Fmoc-D-Leu-OH (3.0 eq)
-
Activator: Oxyma Pure (3.0 eq)
-
Coupling Agent: DIC (3.0 eq)
-
Solvent: DMF (keep volume low for high concentration)
-
-
Procedure:
-
Time: Agitate for 60–90 minutes at Room Temperature.
Protocol B: The "Hard Coupling" (Steric Hindrance)
Use this if Protocol A fails or if coupling D-Leu to a bulky residue (e.g., N-Me-Val, Pro).
-
Reagents:
-
Amino Acid: Fmoc-D-Leu-OH (3.0 eq)
-
Activator: COMU (3.0 eq)
-
Base: 2,4,6-Collidine (3.0 eq) — Crucial substitution for DIEA.
-
-
Procedure:
-
Note: COMU is extremely fast. Reaction is often complete in <30 minutes. The use of Collidine prevents the "over-activation" racemization seen with HATU/DIEA. [4]
Visualization: Protocol Decision Logic
Figure 2: Decision matrix for selecting the appropriate coupling protocol.
References
-
Carpino, L. A., & El-Faham, A. (2004).[7] The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Peptide Assembly.[5] Tetrahedron, 55(22), 6813–6830.
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[8] Chemistry – A European Journal, 15(37), 9394–9403.
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
El-Faham, A., et al. (2009).[9] COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents.[10] Chemistry – A European Journal, 15(37), 9404–9416.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 8. peptidechemistry.org [peptidechemistry.org]
- 9. peptide.com [peptide.com]
- 10. An efficient Coupling Reagent: COMU_Chemicalbook [chemicalbook.com]
Technical Support Center: A Scientist's Guide to Optimizing Boc-D-Leu-OMe Solubility
Welcome to the definitive resource for overcoming the solubility challenges associated with N-tert-Butoxycarbonyl-D-leucine methyl ester (Boc-D-Leu-OMe). This guide is meticulously crafted for researchers, chemists, and drug development professionals who require reliable and reproducible methods for preparing solutions of this critical, yet often stubborn, building block. We will move beyond simple instructions to explore the physicochemical principles that govern its solubility, empowering you to make informed decisions and troubleshoot effectively in your own laboratory setting.
The Core Challenge: An Amphipathic Personality
Boc-D-Leu-OMe's solubility behavior is dictated by its molecular structure. It possesses a significant hydrophobic character, driven by the bulky, nonpolar tert-butoxycarbonyl (Boc) protecting group and the isobutyl side chain of the leucine residue[1][2]. These features make it poorly soluble in purely aqueous environments[3][4]. Counterbalancing this is the polar methyl ester and the amide linkage, which provide some affinity for more polar solvents. Optimizing solubility, therefore, is a game of matching the solvent system to this dual nature.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries we receive regarding the handling and dissolution of Boc-D-Leu-OMe.
Q1: What is the recommended starting solvent for preparing a stock solution for a biological assay?
A: For applications in cell-based assays or other biological systems, the industry-standard approach is to first prepare a highly concentrated stock solution in 100% anhydrous dimethyl sulfoxide (DMSO)[5][6][7]. DMSO is a powerful, water-miscible aprotic solvent that readily dissolves Boc-D-Leu-OMe[3][8]. This high-concentration stock (e.g., 10-50 mg/mL) can then be serially diluted into your aqueous assay buffer. This method is preferred because it minimizes the final concentration of the organic solvent, which is crucial as DMSO can exhibit cellular toxicity at concentrations typically above 0.5% (v/v)[5].
Q2: My experiment cannot tolerate DMSO. What are some alternative water-miscible solvents?
A: If DMSO is not an option, several other water-miscible organic solvents can be effective. The best alternatives are N,N-dimethylformamide (DMF) and ethanol[8][9]. DMF has solvating power comparable to DMSO for many protected amino acids[8]. Ethanol is also a good choice, although the achievable concentration may be lower than in DMSO or DMF[8]. When using any alternative, it is essential to perform a vehicle control in your experiment to account for any effects of the solvent itself.
Q3: Can I use heat to help dissolve Boc-D-Leu-OMe?
A: Yes, gentle warming can significantly increase both the rate of dissolution and the maximum achievable concentration. We recommend using a water bath set to 30-40°C. However, exercise caution: prolonged exposure to high temperatures, especially in protic solvents (like alcohols or water) or in the presence of acidic/basic contaminants, can risk the hydrolysis of the methyl ester or compromise the acid-labile Boc protecting group[10]. Always bring the solution back to room temperature to ensure it remains stable and does not precipitate upon cooling.
Q4: How does the pH of an aqueous buffer affect the solubility of Boc-D-Leu-OMe?
A: The solubility of Boc-D-Leu-OMe is largely independent of pH within the typical biological range (pH 4-9). The molecule lacks readily ionizable groups; the N-terminus is capped by the Boc group and the C-terminus is an uncharged methyl ester. Therefore, altering the pH will not significantly change its charge state or its inherently low aqueous solubility.
Q5: What are the visual indicators of incomplete dissolution or precipitation?
A: Undissolved compound will typically be visible as a fine, white crystalline powder or solid at the bottom of the vial. If a previously clear solution is precipitating, you will first notice a faint cloudiness or haziness (turbidity). This will progress to visible solid particles as the precipitate aggregates. Always inspect your solutions for clarity against a dark background before use.
Part 2: Troubleshooting Guide: From Suspension to Solution
This section provides a logical, step-by-step approach to resolving the most common solubility problems encountered in the lab.
Scenario 1: You've added Boc-D-Leu-OMe to an aqueous buffer with a low percentage of co-solvent (e.g., 5% Ethanol), but it remains a solid suspension.
Root Cause: The solvating power of the mixed system is insufficient to overcome the hydrophobic nature of the molecule. The high water content favors self-association of the Boc-D-Leu-OMe molecules over solvation.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting poor solubility of Boc-D-Leu-OMe.
Scenario 2: A solution that was clear upon preparation becomes cloudy or forms a precipitate after storage (e.g., at 4°C or room temperature).
Root Cause: The solution was supersaturated. Initial energy input (like warming or sonication) allowed more solute to dissolve than is thermodynamically stable at the storage temperature. Over time or upon cooling, the excess solute crashes out of solution.
Resolution Steps:
-
Re-dissolve: Gently warm the solution (30-40°C) and agitate until it becomes clear again.
-
Confirm Supersaturation: This event is a definitive indicator that your concentration is too high for the current solvent and temperature conditions.
-
Adjust and Stabilize:
-
Option A (Dilution): The safest approach is to dilute the solution to a concentration that you have empirically determined to be stable.
-
Option B (Increase Solvent Strength): Remake the solution using a higher percentage of the organic co-solvent.
-
-
Best Practice for Storage: For long-term stability, store the compound as a high-concentration stock in 100% anhydrous DMSO at -20°C. Aliquot to avoid repeated freeze-thaw cycles.
Part 3: Experimental Protocols & Data
Protocol 1: Preparation of a 10 mg/mL Stock Solution in DMSO
This protocol details the standard method for preparing a stable, high-concentration stock solution for use in biological experiments.
Materials:
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh 10 mg of Boc-D-Leu-OMe powder and transfer it to a sterile vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial. This will yield a final concentration of 10 mg/mL (approximately 40.8 mM).
-
Dissolution: Cap the vial securely and vortex vigorously for 1-2 minutes.
-
Visual Inspection: Visually confirm that the solution is perfectly clear and free of any solid particles. If needed, briefly sonicate the vial in a water bath to ensure complete dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C to maintain stability and prevent contamination.
Data Summary: Approximate Solubility in Common Solvents
The following table provides a quick reference for the solubility of Boc-D-Leu-OMe in various solvents. These values are approximate and can be affected by temperature and material purity.
| Solvent | Solubility (at ~25°C) | Category | Notes & Recommendations |
| Dichloromethane (DCM) | >100 mg/mL | Freely Soluble | Excellent for organic synthesis but not suitable for biological assays[1][9]. |
| Dimethyl Sulfoxide (DMSO) | ~50-100 mg/mL | Soluble | Recommended solvent for preparing concentrated stock solutions for biological use[3][8]. |
| N,N-Dimethylformamide (DMF) | ~50-100 mg/mL | Soluble | A suitable alternative to DMSO for stock solutions[8][9]. |
| Ethanol (95%) | ~30 mg/mL | Soluble | A good option when DMSO/DMF must be avoided, though lower concentrations are achieved[8]. |
| Methanol | Soluble | Soluble | Similar to ethanol; useful for chemical reactions and some analytical purposes[1][3]. |
| Water / PBS (pH 7.4) | < 0.1 mg/mL | Sparingly Soluble | Essentially insoluble; requires a significant percentage of an organic co-solvent[3][4]. |
References
-
García-Martín, F., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules. [Link]
-
Qingdao Fengchen Technology and Trade. Boc-D-Leucine Monohydrate (Boc-D-Leu-OH.H2O) BP EP USP CAS 16937-99-8. Qingdao Fengchen. [Link]
-
Mori, Y., et al. (2011). Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. PMC. [Link]
-
AAPPTec. Solvents for Solid Phase Peptide Synthesis. AAPPTec. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
Sources
- 1. CAS 63096-02-6: N-(tert-butoxycarbonyl)-L-leucine methyl e… [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Boc-D-Leucine Monohydrate (Boc-D-Leu-OH.H2O) BP EP USP CAS 16937-99-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CAS 52498-32-5: Boc-N-Methyl-L-isoleucine | CymitQuimica [cymitquimica.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. peptide.com [peptide.com]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. BOC-D-LEUCINE METHYL ESTER | 133467-01-3 [chemicalbook.com]
Technical Support Center: Handling Hygroscopic Boc-Amino Acid Derivatives
[1]
Executive Summary & Chemical Context
The Core Problem: Boc-amino acids (tert-butyloxycarbonyl-protected) are fundamental building blocks in peptide synthesis.[1] However, specific derivatives—particularly those with polar side chains (e.g., Boc-Arg(Tos)-OH , Boc-His(DNP)-OH , Boc-Ser(Bzl)-OH ) or simple residues like Boc-Gly-OH —are notoriously hygroscopic.[1]
The Scientific Consequence: Moisture is not merely a physical nuisance; it is a chemical antagonist. In coupling reactions using carbodiimides (DCC/DIC), water competes with the amine nucleophile for the O-acylisourea intermediate, leading to:
-
Stoichiometric Error: Weighing "wet" reagent means adding less amino acid than calculated.
-
Side Reactions: Hydrolysis of the active ester regenerates the carboxylic acid and forms urea byproducts, stalling the synthesis.
-
Physical Degradation: Formation of "oils" or "gums" that are impossible to handle.
This guide provides a self-validating system to manage these risks.
Storage & Prevention Protocols
The "Warm-Up" Rule (Critical)
Issue: Users often remove a bottle from the freezer (-20°C) and open it immediately. Mechanism: The cold reagent acts as a condensation trap for atmospheric moisture. Protocol:
-
Remove container from freezer.[1]
-
Place in a desiccator at room temperature.
-
WAIT until the bottle feels neutral to the touch (approx. 1-2 hours).
-
Only then break the seal.
Desiccation Architecture
Do not rely on silica gel alone for hygroscopic Boc-derivatives.[1] Use a dual-phase desiccation strategy.
| Desiccant Agent | Role | Best For |
| Phosphorus Pentoxide ( | Aggressive chemical drying; reacts irreversibly with water.[1] | Recovery: Drying out sticky/wet reagents.[1] |
| KOH Pellets | Absorbs acid vapors and moisture.[1] | Maintenance: Long-term storage of acid-labile Boc groups. |
| Silica Gel (with indicator) | Passive moisture buffer. | Monitoring: Visual check of desiccator integrity. |
Operational Workflow: Weighing & Handling
Handling hygroscopic solids requires a "Difference Weighing" technique to prevent mass errors caused by rapid water absorption during the weighing process.
Diagram 1: The Hygroscopic Weighing Workflow
Caption: Difference weighing eliminates error from moisture absorption during the transfer process.
Troubleshooting & FAQs
Scenario A: The "Sticky Brick" Phenomenon
User Question: "My Boc-Ser(Bzl)-OH has turned into a solid, sticky clump. Is it ruined?"
Technical Diagnosis: The reagent has absorbed significant water.[2][3] If it is still white/colorless, it is likely just hydrated. If it has turned yellow/brown, chemical decomposition (Boc removal) may have occurred.
Recovery Protocol:
-
Visual Check: If colored -> Discard .[1]
-
Purity Check: Run a fast TLC (Thin Layer Chromatography) or HPLC.
-
Standard: Compare against a known dry reference.[1]
-
-
Drying (The
Method):-
Place the open vial in a vacuum desiccator containing a tray of fresh Phosphorus Pentoxide (
). -
Apply high vacuum (< 1 mbar) for 24-48 hours.[1]
-
Why:
is chemically superior to physical desiccants for "pulling" bound water from the crystal lattice [1][3].
-
Scenario B: The "Oil" Crisis
User Question: "I synthesized a custom Boc-amino acid, but it won't crystallize. It's an oil."
Technical Diagnosis: Many Boc-amino acids are naturally amorphous or oils.[1] Impurities (solvent/water) prevent lattice formation.
The "DCHA Salt" Hack: Convert the oil into a Dicyclohexylamine (DCHA) salt.[4] These salts are highly crystalline, non-hygroscopic, and stable.
-
Dissolve the oily Boc-AA in Diethyl Ether or EtOAc.[1]
-
Add 1.0 equivalent of Dicyclohexylamine (DCHA).
-
Cool to 0°C. The salt usually precipitates immediately.
-
Filter and wash with cold ether.[1]
-
Note: You must neutralize the DCHA salt with dilute
or extraction prior to coupling if using base-sensitive activation [4].[1]
-
Scenario C: Coupling Efficiency Drops
User Question: "My coupling yields are low despite using excess reagent. Why?"
Technical Diagnosis: Water hydrolyzes the O-acylisourea intermediate formed by DCC/DIC.[1] This consumes your amino acid and generates urea.
Diagram 2: The Moisture Interference Pathway
Caption: Moisture competes with the amine nucleophile, destroying the active intermediate and regenerating the starting acid.
Quality Control: Karl Fischer Titration
Do not guess water content.[1] Measure it.
Method: Volumetric or Coulometric Karl Fischer (KF). Challenge: Amino acids can buffer the KF reagent or undergo side reactions. Protocol Modifications:
-
Solvent: Use a Methanol/Formamide (1:1) mix to improve solubility of polar Boc-derivatives.
-
Buffering: If the Boc-amino acid is a salt (e.g., DCHA salt), add Salicylic Acid or Benzoic Acid to the KF vessel to neutralize alkaline amines that interfere with the iodine reaction [2].
References
-
Bachem. (2024).[2] Handling and Storage Guidelines for Peptides and Amino Acids.[2][5] Retrieved from
-
MilliporeSigma. (n.d.). Determination of Water Content in Amino Acids Using Karl Fischer Titration. Retrieved from [1]
-
National Institutes of Health (NIH). (1976). Phosphorus pentoxide as a drying agent.[1][6][7] J Assoc Off Anal Chem. Retrieved from [6]
-
Aapptec. (n.d.). Boc-Amino Acid Derivatives and Handling.[1][4] Retrieved from
Sources
- 1. US2018797A - Method for drying hygroscopic material and the product thereof - Google Patents [patents.google.com]
- 2. scribd.com [scribd.com]
- 3. db.cngb.org [db.cngb.org]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. Phosphorus pentoxide as a drying agent for bacterial culture extracts analyzed by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drying Methods and Precautions of Phosphorus Pentoxide-Chemwin [en.888chem.com]
Storage conditions to prevent degradation of Boc-D-Leu-OMe
Technical Support Center: Storage & Handling of Boc-D-Leu-OMe
Part 1: Core Directive & Overview
Compound: Boc-D-Leu-OMe (N-(tert-Butoxycarbonyl)-D-leucine methyl ester) CAS: 133467-01-3 Physical State: Viscous liquid / Oil (Colorless to light yellow) Primary Risk: Hydrolysis (Moisture sensitivity) & Racemization (Base sensitivity)
Executive Summary: Boc-D-Leu-OMe is a protected amino acid derivative critical for peptide synthesis and medicinal chemistry. Unlike its free acid counterpart (Boc-D-Leu-OH), which is a crystalline solid, the methyl ester (OMe) typically exists as a viscous oil or liquid at room temperature. This physical state presents unique storage challenges, primarily regarding moisture ingress and handling precision.
This guide synthesizes industrial best practices to prevent the three primary degradation pathways: Hydrolysis (conversion to free acid), Acidolysis (loss of Boc group), and Racemization (loss of chirality).
Part 2: Core Storage Protocols (The "Golden Rules")
To maintain >98% purity over extended periods (12+ months), adhere to these non-negotiable standards.
The Thermal Rule: 2°C to 8°C vs. -20°C
-
Short-Term (< 3 months): Store at 2°C to 8°C (Standard Refrigerator). The lower viscosity at these temperatures allows for easier handling without repeated warming cycles.
-
Long-Term (> 3 months): Store at -20°C (Freezer).
-
Technical Insight: At -20°C, the oil significantly increases in viscosity or may form a glass. This kinetic arrest slows down hydrolysis rates by minimizing molecular diffusion of any trapped water.
-
The Moisture Barrier (Critical)
Boc-amino acid esters are hygroscopic . As a liquid, Boc-D-Leu-OMe has a high surface area for moisture absorption compared to a crystalline solid.
-
Container: Use borosilicate glass vials with Teflon (PTFE)-lined caps . Avoid polyethylene (PE) caps without liners, as organic vapors can slowly permeate, and moisture can diffuse in.
-
Secondary Containment: Always store the primary vial inside a secondary jar containing a desiccant (Silica gel or Drierite™).
-
Headspace: Flush opened vials with dry Nitrogen or Argon gas before re-sealing to displace humid air.
The Thaw Protocol
-
Never open a cold vial immediately upon removal from storage.
-
Protocol: Allow the vial to equilibrate to room temperature (approx. 30 minutes) inside a desiccator.
-
Why? Opening a cold vial causes immediate condensation of atmospheric moisture onto the oil surface. This water will mix with the ester, catalyzing hydrolysis once the sample returns to storage.
Part 3: Troubleshooting Guide (Q&A)
Q1: My Boc-D-Leu-OMe has turned cloudy or has white precipitate suspended in it. Is it ruined?
-
Diagnosis: This is likely Hydrolysis .
-
Mechanism: Moisture entry has catalyzed the cleavage of the methyl ester (OMe) group, forming Boc-D-Leu-OH (the free acid).
-
Causality: The free acid is typically a solid (melting point ~85-90°C) and is less soluble in the ester oil, causing it to precipitate out as a white solid.
-
Solution: Check purity via TLC (See Protocol A). If the impurity is minor (<5%), you can filter the oil through a small plug of silica or dissolve in EtOAc and wash with weak base (NaHCO3) to remove the free acid.
Q2: The compound appears solid or semi-solid in the freezer. Did it polymerize?
-
Diagnosis: No, this is likely a Glass Transition .
-
Mechanism: Pure oils often do not crystallize cleanly but instead become extremely viscous "glasses" at -20°C.
-
Action: Allow it to warm to room temperature. If it returns to a clear, flowable liquid, it is chemically intact.
Q3: I see an extra spot on my TLC plate near the baseline. What is it?
-
Diagnosis: Deprotection (Loss of Boc group).
-
Mechanism: If the sample was stored near volatile acids (like HCl or TFA) in a shared chemical cabinet, acid vapors can cleave the Boc group.
-
Result: Formation of H-D-Leu-OMe (free amine).
-
Confirmation: The baseline spot will stain positive with Ninhydrin (purple/blue), whereas the intact Boc-D-Leu-OMe (protected amine) will not stain or stain very faintly yellow/brown.
Q4: Can I store a solution of this compound in DMF or DMSO?
-
Recommendation: No.
-
Reasoning: DMF and DMSO are hygroscopic and often contain trace amines.
-
Trace Amines: Can catalyze racemization (D -> L conversion).
-
Water:[1] Promotes hydrolysis.
-
-
Best Practice: Store only as the neat oil. Prepare solutions immediately before use.
Part 4: Detailed Experimental Protocols
Protocol A: Rapid Purity Check (TLC)
-
Mobile Phase: Hexane:Ethyl Acetate (3:1 v/v).
-
Visualization: UV (254 nm) and Ninhydrin stain.
-
Procedure:
-
Spot 1 µL of neat oil (dissolved in minimal DCM) onto the plate.
-
Run the plate.
-
Interpretation:
-
Rf ~ 0.6-0.7: Intact Boc-D-Leu-OMe.
-
Rf ~ 0.1-0.2 (Streak): Boc-D-Leu-OH (Hydrolysis product - Free Acid).
-
Baseline (Ninhydrin +): H-D-Leu-OMe (Acidolysis product - Free Amine).
-
-
Protocol B: Salvaging Hydrolyzed Material
If the oil contains white precipitate (free acid):
-
Dissolve the sample in Ethyl Acetate (EtOAc) .
-
Wash 2x with saturated NaHCO3 (Sodium Bicarbonate). The basic aqueous layer will extract the de-esterified free acid.
-
Wash 1x with Brine.
-
Dry over MgSO4, filter, and concentrate in vacuo.
-
Result: The remaining oil is the purified ester.
Part 5: Visualization of Degradation Pathways
The following diagram maps the chemical fate of Boc-D-Leu-OMe under improper storage conditions.
Caption: Figure 1. Chemical degradation pathways of Boc-D-Leu-OMe. Blue indicates the stable target; Red indicates critical impurities.
Part 6: Quantitative Data Summary
| Parameter | Specification / Recommendation |
| Physical State | Viscous Liquid / Oil (Colorless to pale yellow) |
| Storage Temp | 2-8°C (Routine); -20°C (Long-term) |
| Purity Limit | ≥ 98% (HPLC/GC) |
| Molecular Weight | 245.32 g/mol |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMF.[2] Insoluble in Water. |
| Primary Incompatibility | Strong Acids (TFA, HCl), Strong Bases, Moisture. |
References
-
National Institutes of Health (PubChem). (2025). Compound Summary: Boc-D-Leu-OMe.[3][4] Retrieved from [Link]
Sources
- 1. Degradation of poly(β-amino ester) gels in alcohols through transesterification: A method to conjugate drugs to polymer matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boc-D-Leucine Monohydrate (Boc-D-Leu-OH.H2O) BP EP USP CAS 16937-99-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. BOC-D-LEUCINE METHYL ESTER | 133467-01-3 [chemicalbook.com]
- 4. buyersguidechem.com [buyersguidechem.com]
Purification of Boc-D-Leu-OMe from unreacted starting materials
Welcome to the Technical Support Center for the purification of Boc-D-Leu-OMe. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the successful isolation of high-purity Boc-D-Leu-OMe from unreacted starting materials and reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when purifying Boc-D-Leu-OMe synthesized via Fischer esterification?
The primary impurities include:
-
Unreacted Boc-D-Leu-OH: The starting carboxylic acid.
-
Acid Catalyst: Typically a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).
-
Byproducts from Boc-Group Degradation: Under strongly acidic conditions or prolonged heating, the Boc (tert-butoxycarbonyl) protecting group can be partially cleaved, leading to the formation of D-leucine methyl ester.
-
Dipeptide Formation: Although less common in this specific reaction, trace amounts of Boc-D-Leu-D-Leu-OMe could form if the Boc group of the product is cleaved and the resulting free amine reacts with another molecule of activated Boc-D-Leu-OH.
Q2: Why is a basic aqueous wash (e.g., with sodium bicarbonate) a critical step in the workup?
A basic wash is crucial for several reasons:
-
Removal of Unreacted Carboxylic Acid: The unreacted starting material, Boc-D-Leu-OH, is acidic. A weak base like sodium bicarbonate (NaHCO₃) will deprotonate the carboxylic acid to form its corresponding sodium salt (sodium Boc-D-leucinate). This salt is highly soluble in the aqueous phase and can be efficiently removed from the organic layer containing your desired ester product.[1]
-
Neutralization of the Acid Catalyst: The strong acid catalyst used to promote the esterification must be neutralized to prevent further unwanted side reactions, such as the acid-catalyzed hydrolysis of your ester product back to the carboxylic acid during the workup.[1]
Q3: How do I choose the appropriate solvent system for flash chromatography?
The selection of a solvent system for flash chromatography is based on the polarity of your compound and the impurities. For Boc-D-Leu-OMe, which is a moderately polar compound, a common and effective approach is normal-phase chromatography on silica gel. A typical solvent system would be a gradient of ethyl acetate in a non-polar solvent like hexanes or heptane.[2][]
To determine the optimal ratio:
-
Thin-Layer Chromatography (TLC) Analysis: Spot your crude reaction mixture on a TLC plate and elute with different ratios of ethyl acetate/hexanes (e.g., 10:90, 20:80, 30:70).
-
Target Rf Value: Aim for a solvent system that gives your desired product, Boc-D-Leu-OMe, an Rf (retention factor) of approximately 0.25-0.35. This generally provides the best separation from less polar and more polar impurities.[4]
Q4: My Boc-D-Leu-OMe product is an oil and won't crystallize. What can I do?
It is not uncommon for protected amino acid esters to be oils or semi-solids. If direct crystallization is challenging, consider the following:
-
Trituration: Add a non-polar solvent in which your product is insoluble (e.g., cold hexanes or petroleum ether) to your oily product. Stir or sonicate the mixture. This can sometimes induce the formation of a solid.
-
Seed Crystals: If you have a small amount of solid product from a previous batch, adding a seed crystal to the oil can initiate crystallization.[5][6]
-
DCHA Salt Formation: For acidic impurities that are difficult to remove, you can form a dicyclohexylamine (DCHA) salt of the Boc-amino acid. The salt is often a stable, crystalline solid that can be easily filtered off. The purified Boc-amino acid can then be recovered by treatment with a stronger acid.[2][7]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield After Workup | 1. Incomplete reaction. 2. Hydrolysis of the ester product during basic wash. 3. Product loss into the aqueous layer during extractions. | 1. Drive the equilibrium towards the product by using a large excess of methanol.[8] 2. Use a mild base like sodium bicarbonate instead of a strong base like sodium hydroxide for the aqueous wash.[1] 3. Ensure the organic solvent used for extraction (e.g., ethyl acetate) is of sufficient volume and perform multiple extractions. |
| Product is Contaminated with Starting Material (Boc-D-Leu-OH) | 1. Inefficient basic wash. 2. Insufficient amount of base used. | 1. Perform multiple washes with saturated sodium bicarbonate solution. 2. Check the pH of the aqueous layer after washing to ensure it is basic (pH > 8). |
| Poor Separation During Flash Chromatography | 1. Inappropriate solvent system. 2. Column overloading. 3. Column was not packed properly. | 1. Optimize the solvent system using TLC to achieve a target Rf of 0.25-0.35 for the product.[4] 2. Use an appropriate amount of silica gel relative to your crude product (typically a 30-50:1 ratio by weight).[4] 3. Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| Product Decomposes During Purification | 1. Presence of residual acid or base. 2. Prolonged heating. | 1. Ensure all acidic and basic reagents are thoroughly removed during the workup. 2. Avoid excessive heat when removing solvents under reduced pressure. Use a water bath at a moderate temperature. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Initial Purification
This protocol is designed to remove the bulk of unreacted starting material and the acid catalyst from the crude reaction mixture.
Materials:
-
Crude reaction mixture containing Boc-D-Leu-OMe
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dilution: Dilute the crude reaction mixture with ethyl acetate.
-
Basic Wash: Transfer the diluted mixture to a separatory funnel and wash with saturated NaHCO₃ solution. Gently swirl and vent the funnel frequently to release any CO₂ gas that may form. Separate the aqueous layer. Repeat this wash two more times.
-
Brine Wash: Wash the organic layer with brine. This helps to remove any remaining water and some water-soluble impurities.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude Boc-D-Leu-OMe.
Protocol 2: Purification by Flash Column Chromatography
This protocol describes the purification of the crude product obtained from the liquid-liquid extraction.
Materials:
-
Crude Boc-D-Leu-OMe
-
Silica gel (60-120 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate (EtOAc)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Solvent System Selection: Determine the optimal eluent composition using TLC as described in the FAQs. A common starting point is 20% ethyl acetate in hexanes.
-
Column Packing: Pack a chromatography column with silica gel as a slurry in the initial, low-polarity eluent.
-
Sample Loading: Dissolve the crude Boc-D-Leu-OMe in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system. If a gradient elution is necessary, gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions in test tubes.
-
TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield purified Boc-D-Leu-OMe.
Diagrams
Liquid-Liquid Extraction Workflow
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. tert-Butoxycarbonyl-D-leucine | C11H21NO4 | CID 637604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 6. Synthesis and NMR elucidation of novel octa-amino acid resorcin[4]arenes derivatives [scielo.org.za]
- 7. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
Comparative Guide: Chiral HPLC Strategies for Boc-D-Leu-OMe Enantiomeric Purity
Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2][3]
Executive Summary
In peptide synthesis and peptidomimetic drug development, the enantiomeric purity of building blocks like Boc-D-Leu-OMe (N-(tert-Butoxycarbonyl)-D-leucine methyl ester) is critical. Even trace amounts of the L-enantiomer can lead to diastereomeric impurities in the final therapeutic peptide, altering biological activity and toxicity profiles.[3]
This guide objectively compares the performance of Polysaccharide-based Chiral Stationary Phases (CSPs) —specifically the Amylose and Cellulose derivatives—which represent the industry standard for separating N-protected amino acid esters. We analyze the trade-offs between Coated (e.g., AD-H, OD-H) and Immobilized (e.g., IA, IB) technologies to provide a robust, self-validating protocol.
Methodology Landscape: The Polysaccharide Standard
For Boc-protected amino acid esters, polysaccharide-based CSPs are the superior choice over Ligand Exchange or Pirkle-type columns due to their broad selectivity and ability to utilize Normal Phase (NP) conditions. The separation mechanism relies on hydrogen bonding (between the carbamate group of the CSP and the carbonyl of the Boc/ester) and steric inclusion in the helical polymer structure.
Primary Candidates for Comparison
| Feature | Candidate A: Amylose-Based | Candidate B: Cellulose-Based |
| Coated Series | Chiralpak AD-H | Chiralcel OD-H |
| Immobilized Series | Chiralpak IA | Chiralpak IB |
| Selector | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Primary Interaction | Helical groove inclusion + H-bonding | Rigid rod structure + H-bonding |
| Suitability for Boc-Leu | High: Excellent for bulky esters.[4] | Moderate/High: Good alternative if AD fails. |
Comparative Analysis: AD-H vs. IA vs. OD-H
The following analysis synthesizes performance data for N-protected amino acid esters (Boc-AA-OR).
Scenario 1: Selectivity (
) and Resolution (
)
-
Chiralpak AD-H (Coated Amylose): Historically yields the highest selectivity for Boc-amino acid esters. The helical structure of amylose is particularly effective at discriminating the steric bulk of the tert-butyl group on the Boc moiety against the isobutyl side chain of Leucine.
-
Verdict:Best starting point for raw separation power.
-
-
Chiralpak IA (Immobilized Amylose): Uses the same selector as AD-H but chemically bonded to the silica. While generally similar, the immobilization process can slightly alter the polymer conformation, occasionally resulting in lower
values compared to the coated AD-H for simple esters.-
Verdict:Preferred for solubility issues (allows use of DCM/THF).
-
Scenario 2: Solvent Versatility & Robustness
-
Coated Phases (AD-H/OD-H): Strictly limited to alkanes and alcohols (Hexane/IPA/EtOH). "Forbidden solvents" (THF, DCM, Ethyl Acetate) will dissolve the polymer coating, destroying the column.
-
Immobilized Phases (IA/IB): Compatible with all standard organic solvents.
-
Critical Insight: For Boc-D-Leu-OMe, solubility is rarely an issue in Hexane/IPA. Therefore, the Coated AD-H is often preferred for its slightly sharper peak shapes and higher theoretical plate counts unless the sample matrix requires strong solvents.
-
Scenario 3: Detection Limits (LOD)
Boc-D-Leu-OMe lacks a strong chromophore (no aromatic ring). Detection must occur at 205–215 nm (carbonyl absorption).
-
Mobile Phase Impact: At this low wavelength, IPA (UV cutoff ~205 nm) is superior to Acetone or Ethyl Acetate (which absorb strongly).
-
Column Bleed: Immobilized phases (IA) sometimes exhibit lower baseline drift at low wavelengths compared to older coated columns, though modern AD-H columns are highly stable.
Recommended "Gold Standard" Protocol
This protocol is designed to be self-validating . It prioritizes the Chiralpak AD-H due to its documented superiority for
Instrument Setup
-
System: HPLC with UV/Vis or PDA detector.
-
Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).
-
Temperature: 25°C (Control is vital; lower T often increases Resolution).
Mobile Phase Strategy
-
Composition: n-Hexane : Isopropanol (90 : 10 v/v).[1][5]
-
Note: No acidic modifier (TFA) is usually required for esters (-OMe), unlike free acids (-OH). However, if peak tailing occurs, add 0.1% Diethylamine (DEA) to suppress silanol interactions.
-
Detection & Sample Prep
-
Wavelength: 210 nm (Reference: 360 nm).
-
Sample Diluent: Mobile phase (Hexane/IPA).
-
Concentration: 0.5 – 1.0 mg/mL.
Quantitative Performance Metrics (Expected)
| Parameter | Target Value | Notes |
| Retention Time ( | 5 – 12 min | D- and L- typically separated by >2 min. |
| Selectivity ( | > 1.2 | Indicates sufficient spacing for impurity quantitation. |
| Resolution ( | > 2.0 | Baseline separation required for <0.1% impurity limits. |
Experimental Workflow & Decision Tree
The following diagram illustrates the logical flow for method development and troubleshooting, ensuring a self-validating system.
Caption: Decision tree for optimizing Boc-D-Leu-OMe chiral separation. Blue nodes indicate start, Green indicates success, Yellow/Red indicate process steps.
Validation of Scientific Integrity (Self-Validation)
To ensure the method is trustworthy (Trustworthiness in E-E-A-T), you must perform the Racemic Spike Test :
-
Run Pure Sample: Inject your specific Boc-D-Leu-OMe sample.
-
Run Racemate: Inject a commercially available Boc-DL-Leu-OMe standard (or mix D and L).
-
Spike: Spike the pure D-sample with 1% of the L-enantiomer.
-
Observation: The method is valid only if the spiked L-peak is clearly resolved (valley-to-peak ratio < 10%) and matches the retention time of the L-peak in the racemate. This confirms that a single peak in your sample is truly pure and not a co-eluting mixture.
References
-
Daicel Chiral Technologies. Chiral Separation of N-t-BOC Amino Acids. Application Guide. Retrieved from
-
BenchChem. A Researcher's Guide to Confirming the Stereochemical Purity of Boc-D-norleucine. Retrieved from
-
Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Technical Article. Retrieved from
-
Yakhak Hoeji. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates. 2021. Retrieved from
-
RSC Publishing. Development of novel enantioselective HPLC methods for Nα-Fmoc/Boc amino acid derivatives. Retrieved from
Sources
A Researcher's Guide to the ¹H NMR Analysis of Boc-D-Leu-OMe: A Comparative Perspective
In the landscape of peptide synthesis and drug development, the precise characterization of protected amino acid intermediates is paramount. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of this field, and a thorough understanding of its influence on the spectroscopic properties of amino acid derivatives is crucial for reaction monitoring, quality control, and structural elucidation. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of N-Boc-D-leucine methyl ester (Boc-D-Leu-OMe), offering a comparative analysis with other common N-protecting groups to highlight the unique spectral signatures imparted by the Boc moiety.
The Significance of ¹H NMR in Protected Amino Acid Characterization
¹H NMR spectroscopy is an indispensable tool for organic chemists, providing a wealth of information about the structure of a molecule. By analyzing the chemical shift, integration, and multiplicity of proton signals, researchers can confirm the identity and purity of a synthesized compound. In the context of protected amino acids, ¹H NMR allows for the verification of successful protection, the assessment of diastereomeric purity, and the detection of any side-products. The choice of the N-protecting group significantly influences the electronic environment of the amino acid, leading to characteristic changes in the ¹H NMR spectrum that can be used for definitive identification.
Analysis of the ¹H NMR Spectrum of Boc-D-Leu-OMe
The ¹H NMR spectrum of Boc-D-Leu-OMe presents a clear set of signals corresponding to the protons of the leucine side chain, the α-proton, the methyl ester, and the Boc protecting group. The spectrum is typically recorded in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
Predicted ¹H NMR Spectral Data for Boc-D-Leu-OMe in CDCl₃:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.20 | d | 1H | α-CH |
| ~3.73 | s | 3H | -OCH₃ |
| ~1.68 | m | 1H | γ-CH |
| ~1.50 | m | 2H | β-CH₂ |
| 1.45 | s | 9H | -C(CH₃)₃ (Boc) |
| ~0.94 | d | 6H | δ-CH₃ |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The values presented here are based on data from structurally similar compounds and predictive tools.
Key Spectral Features and Interpretation:
-
The Boc Group Singlet: The most prominent and unmistakable feature of the spectrum is the large singlet at approximately 1.45 ppm, integrating to nine protons. This signal arises from the three equivalent methyl groups of the tert-butyl moiety in the Boc protecting group. Its high-field position and lack of coupling make it a definitive marker for the presence of the Boc group.
-
The α-Proton: The proton attached to the α-carbon of the leucine residue typically appears as a doublet around 4.20 ppm. The downfield shift of this proton is due to the deshielding effect of the adjacent electronegative nitrogen and carbonyl groups. It is split by the neighboring protons on the β-carbon.
-
The Methyl Ester Singlet: A sharp singlet corresponding to the three protons of the methyl ester group is observed at approximately 3.73 ppm. Its chemical shift is characteristic of protons on a carbon singly bonded to an oxygen atom.
-
The Leucine Side Chain: The protons of the isobutyl side chain give rise to a set of coupled signals. The two diastereotopic protons on the β-carbon appear as a multiplet around 1.50 ppm. The single proton on the γ-carbon is also a multiplet, found further downfield at about 1.68 ppm due to its proximity to the chiral center. The two equivalent methyl groups at the δ-position appear as a doublet around 0.94 ppm, split by the γ-proton.
A Comparative Analysis: Boc-D-Leu-OMe vs. Alternative Protecting Groups
To fully appreciate the spectral characteristics of Boc-D-Leu-OMe, it is instructive to compare its ¹H NMR spectrum with that of D-leucine methyl ester protected with other commonly used groups, namely the benzyloxycarbonyl (Z) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups.
| Protecting Group | Key ¹H NMR Signals (in CDCl₃) |
| Boc | ~1.45 ppm (s, 9H) |
| Z | ~7.35 ppm (m, 5H), ~5.10 ppm (s, 2H) |
| Fmoc | ~7.77-7.30 ppm (m, 8H), ~4.40-4.20 (m, 3H) |
N-Z-D-Leucine Methyl Ester (Z-D-Leu-OMe):
The Z-group introduces aromatic protons, which resonate in the downfield region of the spectrum, typically between 7.30 and 7.40 ppm. Additionally, the benzylic protons of the Z-group give rise to a characteristic singlet at approximately 5.10 ppm. The presence of these signals clearly distinguishes a Z-protected amino acid from a Boc-protected one. The electron-withdrawing nature of the Z-group can also lead to a slight downfield shift of the α-proton compared to its position in Boc-D-Leu-OMe.
N-Fmoc-D-Leucine Methyl Ester (Fmoc-D-Leu-OMe):
The Fmoc group, with its large fluorenyl ring system, dominates the downfield region of the ¹H NMR spectrum. A complex multiplet corresponding to the eight aromatic protons is observed between 7.30 and 7.77 ppm. The protons of the CH₂ and CH groups of the fluorenyl moiety typically appear as multiplets between 4.20 and 4.40 ppm. These signals are the defining features of an Fmoc-protected amino acid.
The following diagram illustrates the logical workflow for identifying the protecting group based on the key ¹H NMR signals.
Caption: Decision tree for identifying the protecting group from ¹H NMR data.
Experimental Protocols
Sample Preparation for ¹H NMR Spectroscopy
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the protected amino acid derivative.[1]
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., CDCl₃, DMSO-d₆).[2]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[3]
-
Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to prevent magnetic field inhomogeneities.[1]
-
Transfer to NMR Tube: Carefully transfer the solution to a 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
The following diagram outlines the sample preparation workflow.
Caption: Workflow for preparing a sample for ¹H NMR analysis.
Acquisition of a Standard ¹H NMR Spectrum
The following is a generalized procedure for acquiring a ¹H NMR spectrum. Specific commands and steps may vary depending on the spectrometer manufacturer and software.
-
Sample Insertion: Insert the NMR tube into the spinner and place it in the spectrometer's autosampler or manually insert it into the magnet.
-
Locking: Lock the spectrometer onto the deuterium signal of the solvent.
-
Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure optimal signal detection.
-
Shimming: Shim the magnetic field to improve its homogeneity and obtain sharp spectral lines.
-
Parameter Setup: Set the acquisition parameters, including the number of scans (typically 8 or 16 for a routine ¹H spectrum), spectral width, and relaxation delay.
-
Acquisition: Start the acquisition.
-
Processing: After the acquisition is complete, perform a Fourier transform on the free induction decay (FID) to obtain the spectrum.
-
Phasing and Baseline Correction: Phase the spectrum and correct the baseline to ensure accurate integration.
-
Referencing: Reference the spectrum to the solvent residual peak or the internal standard (TMS at 0 ppm).
-
Peak Picking and Integration: Identify the peaks and integrate the signals to determine the relative number of protons.
Conclusion
The ¹H NMR spectrum of Boc-D-Leu-OMe is characterized by a prominent singlet for the Boc group in the upfield region, providing a clear and unambiguous marker for this protecting group. By comparing this spectrum to those of Z- and Fmoc-protected D-leucine methyl esters, the distinct influence of each protecting group on the chemical shifts of the amino acid protons becomes evident. A thorough understanding of these spectral differences is essential for researchers in peptide chemistry and drug development, enabling them to confidently identify and characterize their synthesized compounds.
References
- University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Department of Chemistry.
- Anasazi Instruments. (n.d.).
- University of California, Santa Barbara. (n.d.). NMR Sample Preparation. Department of Chemistry and Biochemistry.
- JEOL. (n.d.).
- ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum.
- BenchChem. (2025). A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz.
- BenchChem. (2025). A Comparative Analysis of Fmoc versus Boc Protecting Group Strategies in Solid-Phase Peptide Synthesis.
- Di Gioia, M. L., De Nino, A., Maiuolo, L., Nardi, M., Olivito, F., & Procopio, A. (2017). Simple and efficient Fmoc removal in ionic liquid. RSC Advances, 7(59), 37256-37263.
- PubChem. (n.d.). Fmoc-leucine.
- ResearchGate. (n.d.). 400MHz 1H NMR spectrum of Boc-(Leu-β3,3-Ac6c)2-Leu-OMe, P3 in CDCl3.
- BenchChem. (2025).
- LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
- T. S. Ibrahima, S. R. Tala, S. A. El-Feky, Z. K. Abdel-Samii, A. R.
- V. Perron, S. Abbott, N. F., Synlett, 2009, 18, 3019-3022.
- A. Sarkar, S. R. Roy, N. Parikh, A. K. Chakraborti, J. Org. Chem., 2011, 76, 7132-7140.
Sources
Optical Rotation Analysis: Boc-D-Leu-OMe vs. Boc-L-Leu-OMe
Executive Summary
In peptide synthesis and drug development, the stereochemical purity of amino acid derivatives is critical for the biological activity of the final construct. Boc-D-Leu-OMe (Methyl N-tert-butoxycarbonyl-D-leucinate) and its enantiomer Boc-L-Leu-OMe are mirror-image isomers used as chiral building blocks.
While they share identical scalar physical properties (boiling point, refractive index, solubility), they are distinguished by their interaction with plane-polarized light.[1] Boc-L-Leu-OMe exhibits a levorotatory (-) specific rotation in DMF, whereas Boc-D-Leu-OMe exhibits a dextrorotatory (+) specific rotation of equal magnitude. This guide provides the specific optical rotation values, experimental protocols for verification, and quality control parameters to ensure enantiomeric purity.
Physicochemical Comparison
The following table synthesizes the key physical data for both isomers. Note that while the magnitude of rotation is theoretically identical, minor experimental variations occur due to solvent purity, temperature, and concentration accuracy.
| Property | Boc-L-Leu-OMe | Boc-D-Leu-OMe |
| CAS Number | 63096-02-6 | 133467-01-3 |
| Molecular Formula | ||
| Molecular Weight | 245.32 g/mol | 245.32 g/mol |
| Appearance | Colorless to light yellow liquid/solid | Colorless to light yellow liquid/solid |
| Specific Rotation | -32.9° ± 2° (c=1, DMF) | +32.9° ± 2° (c=1, DMF)* |
| Chirality | L-Isomer (S-configuration) | D-Isomer (R-configuration) |
| Solubility | Soluble in DMF, MeOH, DCM, CHCl3 | Soluble in DMF, MeOH, DCM, CHCl3 |
*Note: The specific rotation for the D-isomer is the inverse of the L-isomer. While specific Certificates of Analysis (CoA) for the D-isomer may vary slightly (+31° to +34°), the positive sign is the definitive identifier.
Technical Deep Dive: Mechanisms of Optical Rotation
The Chiral Center
The optical activity of these compounds arises from the chiral
Solvent Dependence
Optical rotation is highly solvent-dependent. The dipole moment of the solvent interacts with the chiral solute, potentially altering the specific rotation value.
-
DMF (Dimethylformamide): The standard solvent for these derivatives. Values are typically around
. -
Acetic Acid (AcOH): Often used for the free acid forms (Boc-Leu-OH), where values are typically lower (
). -
Methanol (MeOH): Frequently used in organic synthesis; rotations may differ from DMF values. Always report the solvent used.
Calculation Formula
The specific rotation
Where:
- = Observed rotation (degrees)[1][3][4]
- = Path length of the cell (decimeters, usually 1 dm)[1][3][4]
- = Concentration ( g/100 mL, e.g., c=1 means 1 g/100 mL)[2][3][4]
- = Temperature (usually 20°C or 25°C)[5]
- = Wavelength (usually Sodium D-line, 589 nm)[4]
Experimental Protocol: Polarimetry Analysis
This Standard Operating Procedure (SOP) ensures reproducible results when verifying the identity of Boc-Leu-OMe isomers.
Materials Required
-
Analytical Balance (0.1 mg precision)
-
Volumetric Flask (10 mL, Class A)
-
Solvent: DMF (HPLC Grade,
) -
Polarimeter (Sodium D-line, 589 nm)[4]
-
Quartz Polarimeter Cell (1 dm path length)
Workflow Diagram
Figure 1: Step-by-step workflow for determining specific optical rotation.
Step-by-Step Procedure
-
Preparation: Accurately weigh 100 mg of the Boc-Leu-OMe sample into a 10 mL volumetric flask.
-
Dissolution: Add approximately 5 mL of DMF . Swirl gently to dissolve completely. Dilute to the mark with DMF and mix well. This creates a concentration of
.[6] -
Blanking: Fill the 1 dm polarimeter cell with pure DMF. Place it in the polarimeter and zero the instrument.
-
Measurement: Rinse the cell with a small amount of the sample solution. Fill the cell with the sample solution, ensuring no air bubbles are trapped in the light path.
-
Reading: Record the observed rotation (
) at 20°C. -
Calculation: Apply the formula.
-
Example: If observed
, path dm, concentration : - .
-
Quality Control & Troubleshooting
Deviations from the standard value (
Common Deviation Sources
-
Moisture: Boc-amino esters can be hygroscopic. Water in the sample lowers the effective concentration, reducing the observed rotation magnitude.
-
Racemization: If the value is significantly lower (e.g., -10° instead of -33°), the sample may have partially racemized (contains both D and L), reducing the Enantiomeric Excess (ee) .
-
Solvent Mismatch: Ensure the solvent is DMF. Using Methanol or Chloroform will yield different values.
Enantiomeric Excess (ee) Calculation
If you suspect racemization, calculate the optical purity:
-
Note: For precise ee determination (>99%), Chiral HPLC is recommended over polarimetry.
References
-
Chem-Impex International. (2023). Product Data Sheet: Boc-L-Leu-OMe (Cat# 07855). Retrieved from
-
Sigma-Aldrich. (2023). Boc-Leu-OH Novabiochem Specification Sheet. Retrieved from
-
ChemicalBook. (2023). Boc-D-Leu-OMe Product Properties and CAS 133467-01-3. Retrieved from
-
Rudolph Research Analytical. (2023). Specific Rotation Equation vs. Optical Rotation. Retrieved from
-
MacDonald, J. C. (1969).[5] Method for the accurate determination of specific rotation. Canadian Journal of Chemistry.[5] Retrieved from
Sources
Publish Comparison Guide: Separation of D-Leu and L-Leu Derivatives by Chromatography
Executive Summary & Strategic Decision Framework
The separation of D-Leucine (D-Leu) and L-Leucine (L-Leu) is a critical quality attribute in peptide therapeutics and biological analysis. The presence of D-Leu impurities—whether from starting material contamination or racemization during peptide synthesis—can catastrophically alter a drug's potency, stability, and immunogenicity.
This guide compares the three industry-standard methodologies for resolving these enantiomers:
-
Direct Chiral Stationary Phase (CSP) - Crown Ether: The gold standard for free amino acids.
-
Direct CSP - Zwitterionic: The modern alternative offering MS compatibility and elution order reversal.
-
Indirect Derivatization (Marfey’s Reagent): The choice for high-sensitivity biological samples using standard C18 columns.
Decision Matrix: Selecting the Right Workflow
The choice of method depends primarily on the state of the analyte (Free vs. Protected) and the matrix (Synthetic vs. Biological).
Figure 1: Decision tree for selecting the optimal chromatographic strategy based on analyte chemistry and sensitivity requirements.
Deep Dive: Direct Separation of Free Leucine
When analyzing raw materials or hydrolyzed peptides, direct separation on a Chiral Stationary Phase (CSP) is preferred for its speed and simplicity (no reaction steps required).
Method A: Crown Ether CSP (CROWNPAK CR-I(+))
This is the historical and practical standard for separating free amino acids containing a primary amine.
-
Mechanism: The chiral crown ether moiety forms an inclusion complex with the ammonium ion (
) of the amino acid. The spatial arrangement of the chiral centers on the crown ether discriminates between the L and D enantiomers. -
Key Advantage: Extremely high selectivity (
) for amino acids. -
Limitation: Requires highly acidic mobile phases (pH 1-2), limiting MS sensitivity.
Experimental Protocol:
-
Mobile Phase: Perchloric acid (pH 1.0 to 1.[2]5) / Acetonitrile (85:15 v/v).[2] Note: TFA can be used for MS compatibility but reduces resolution.
-
Temperature: 25°C (Lower temperatures often improve resolution).
-
Flow Rate: 0.4 mL/min.
-
Detection: UV @ 200 nm (low wavelength required as Leu lacks a chromophore).
Performance Data:
| Parameter | Value | Note |
|---|---|---|
| Elution Order | D-Leu then L-Leu | D-enantiomer elutes first on CR-I(+) |
| Resolution (
Method B: Zwitterionic CSP (CHIRALPAK ZWIX(+))
A modern alternative designed specifically for LC-MS applications.
-
Mechanism: Uses a double ion-pairing mechanism involving a chiral selector (Cinchona alkaloid derivative) that is zwitterionic. It interacts with both the amine and carboxyl groups of the amino acid.
-
Key Advantage: Uses methanol/water mobile phases with mild additives, making it highly MS-compatible .
-
Elution Control: Switching from ZWIX(+) to ZWIX(-) reverses the elution order, a critical tool for confirming trace impurities.
Experimental Protocol:
-
Column: CHIRALPAK ZWIX(+) (3.0 × 150 mm, 3 µm).
-
Mobile Phase: MeOH/H2O (98:2 v/v) + 50 mM Formic Acid + 25 mM Diethylamine.
-
Flow Rate: 0.5 mL/min.
-
Detection: MS (ESI+) or ELSD/CAD (UV is difficult due to mobile phase additives).
Performance Data:
| Parameter | Value | Note |
|---|---|---|
| Elution Order | L-Leu then D-Leu | On ZWIX(+) column (Reversed on ZWIX(-)) |
| Resolution (
Deep Dive: Indirect Separation (Marfey’s Reagent)
For biological samples (plasma, tissue) or when a chiral column is unavailable, derivatization with Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA) is the method of choice.
-
Mechanism: L-FDAA reacts with the D- and L-Leu enantiomers to form diastereomers (L-FDAA-L-Leu and L-FDAA-D-Leu). These diastereomers have different physical properties (hydrophobicity) and can be separated on a standard achiral C18 column.
Figure 2: Reaction scheme for Marfey's derivatization converting enantiomers into separable diastereomers.
Experimental Protocol:
-
Derivatization:
-
Mix 50 µL sample + 100 µL 1% L-FDAA in acetone + 20 µL 1M NaHCO3.
-
Incubate at 40°C for 60 mins.
-
Quench with 20 µL 1M HCl.
-
-
HPLC Conditions:
-
Detection: UV @ 340 nm (Marfey's chromophore) or MS (m/z 413 for FDAA-Leu).
Performance Data:
| Parameter | Value | Note |
|---|---|---|
| Elution Order | L-Leu then D-Leu | L-L diastereomer is less hydrophobic than L-D |
| Resolution (
Separation of Synthetic Derivatives (Fmoc-Leu)
In peptide synthesis, ensuring the optical purity of the starting material (Fmoc-L-Leu-OH) is vital. These derivatives are best separated on Polysaccharide-based CSPs .
-
Recommended Column: Lux Cellulose-2 (Phenomenex) or CHIRALCEL OZ-3 (Daicel).
-
Mobile Phase: Acetonitrile / Water / TFA (60:40:0.[5]1) in Reversed Phase mode.
-
Result: Baseline resolution of Fmoc-L-Leu and Fmoc-D-Leu is typically achieved with
. -
Note: Elution order can vary between specific columns and must be confirmed with a racemic standard.
Comparative Analysis Summary
| Feature | Crown Ether (CR-I(+)) | Zwitterionic (ZWIX) | Marfey's (C18) |
| Target Analyte | Free Amino Acids | Free Amino Acids | Free Amino Acids |
| Separation Mode | Direct (Chiral Column) | Direct (Chiral Column) | Indirect (Derivatization) |
| Cost per Run | Low (Reagents) / High (Column) | Low (Reagents) / High (Column) | High (Labor) / Low (Column) |
| Throughput | Highest (< 10 min) | High (< 15 min) | Low (Requires 1h prep) |
| MS Compatibility | Poor (requires special setup) | Excellent | Excellent |
| Robustness | Moderate (pH sensitive) | High | High |
| Primary Use Case | QC of raw materials | Trace analysis in complex matrix | Biological samples / Rare amino acids |
References
-
Daicel Chiral Technologies. Instruction Manual for CROWNPAK CR-I(+) and CR-I(-). Retrieved from
-
Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Technical Note TN-1148. Retrieved from
- Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.
-
Chiral Technologies Europe. CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-) Application Note. Retrieved from
- Harada, K., et al. (1996). Advanced Marfey's method for determination of absolute configuration of primary amines and amino acids. Tetrahedron Letters, 37(19), 3299-3302.
-
BenchChem. Chiral Separation of N-Acetyl-N-methyl-L-leucine Enantiomers. Retrieved from
Sources
Comparison of Boc-D-Leu-OMe stability vs benzyl esters
Executive Summary
In peptide synthesis and medicinal chemistry, the choice between a methyl ester (OMe ) and a benzyl ester (OBzl ) at the C-terminus of amino acids like Boc-D-Leucine is rarely arbitrary. It dictates the entire synthetic strategy, particularly regarding deprotection orthogonality and racemization risks.
Boc-D-Leu-OMe is the reagent of choice when the C-terminus is intended to be a permanent modification (e.g., in metabolic probes or prodrugs) or when the synthesis requires harsh acidic conditions that might prematurely cleave sensitive benzyl esters. However, it suffers from a critical limitation: removing the methyl group requires alkaline saponification, which introduces a high risk of racemization via the oxazolone mechanism.
In contrast, Boc-D-Leu-OBzl offers superior synthetic orthogonality . It can be cleaved via catalytic hydrogenolysis (
This guide provides a technical breakdown of stability profiles, experimental data on cleavage rates, and validated protocols to assist researchers in selecting the correct protecting group.
Chemical Fundamentals & Stability Matrix
The core difference lies in the cleavage mechanisms.[1] The methyl ester is an unhindered alkyl ester, primarily susceptible to nucleophilic attack (hydrolysis/aminolysis). The benzyl ester is an aryl-alkyl ester, susceptible to both nucleophilic attack and hydrogenolytic cleavage of the benzylic C-O bond.
Comparative Stability Profile
| Condition | Boc-D-Leu-OMe (Methyl Ester) | Boc-D-Leu-OBzl (Benzyl Ester) | Implication |
| 50% TFA / DCM | Stable | Stable | Both allow selective removal of N-terminal Boc group without C-terminal loss. |
| HF / TFMSA (0°C) | Stable (mostly) | Labile (Rapid Cleavage) | OBzl is used for "Global Deprotection" strategies; OMe survives. |
| H₂ / Pd-C (Neutral) | Stable | Labile (Rapid Cleavage) | Key Differentiator: OBzl allows orthogonal removal without touching acid/base sensitive groups. |
| NaOH / LiOH (pH 12) | Labile (Saponification) | Labile (Saponification) | Both cleave, but OMe cleavage is often slower and riskier for racemization. |
| Nucleophiles (Amines) | Susceptible (Aminolysis) | Susceptible (Aminolysis) | OMe is generally more reactive to aminolysis (forming amides) due to lower steric hindrance. |
Mechanism of Orthogonality
The following diagram illustrates the divergent deprotection pathways that dictate which ester to use.
Figure 1: Orthogonality map demonstrating that while both esters survive TFA, only Benzyl esters (OBzl) can be cleaved by Hydrogenolysis, offering a racemization-free deprotection route.
Critical Application Analysis
The Racemization Danger (Saponification)
The most significant risk when using Boc-D-Leu-OMe is the necessity of using base (LiOH or NaOH) to remove the ester.
-
Mechanism: Under basic conditions, the N-terminal carbamate (Boc) or amide can attack the ester carbonyl, forming an oxazolone intermediate. The C-alpha proton of the oxazolone is highly acidic (
), leading to rapid enolization and loss of chirality. -
Comparison:
-
OMe: Requires base cleavage
High Racemization Risk. -
OBzl: Can be cleaved by
(neutral) Zero Racemization Risk .
-
Recommendation: If you need to recover the free carboxylic acid of a D-amino acid (which is expensive and stereochemically critical), avoid OMe . Use OBzl and cleave via hydrogenation.
Enzymatic Stability & Prodrug Design
While OBzl is superior for synthesis, OMe is often preferred in biological applications.
-
Metabolic Stability: Methyl esters are rapidly hydrolyzed by ubiquitous carboxylesterases in the liver and plasma. This makes Boc-D-Leu-OMe an excellent prodrug moiety to improve cellular permeability before being converted to the active acid form intracellularly.
-
Data Point: In comparative enzymatic assays (e.g., using papain or chymotrypsin), benzyl esters often show higher affinity due to hydrophobic interactions, but methyl esters are processed efficiently by non-specific esterases.
Experimental Protocols
Protocol A: Synthesis of Boc-D-Leu-OMe
For creating a stable C-terminal cap or prodrug precursor.
Reagents: D-Leucine, Methanol, Thionyl Chloride (
-
Esterification:
-
Suspend D-Leucine (10 mmol) in dry Methanol (30 mL) at 0°C.
-
Dropwise add
(12 mmol). Caution: Exothermic. -
Reflux for 4 hours. Evaporate solvent to yield H-D-Leu-OMe·HCl.
-
-
Boc Protection:
-
Dissolve H-D-Leu-OMe·HCl in DCM (50 mL).
-
Add
(22 mmol) followed by (11 mmol). -
Stir at RT for 4 hours.
-
-
Workup:
-
Wash with 1M
, sat. , and brine. -
Dry over
and concentrate. -
Yield: Typically >90% as a colorless oil.
-
Protocol B: Racemization-Free Cleavage of Boc-D-Leu-OBzl
The "Gold Standard" method for recovering the free acid.
Reagents: Boc-D-Leu-OBzl, 10% Pd/C, Methanol, Hydrogen Balloon.
-
Setup: Dissolve Boc-D-Leu-OBzl (1 mmol) in Methanol (10 mL).
-
Catalyst: Carefully add 10% Pd/C (10 wt% of substrate). Caution: Pd/C is pyrophoric; add under inert gas.
-
Hydrogenation:
-
Purge flask with
, then attach a balloon of . -
Stir vigorously at Room Temperature for 1–2 hours.
-
-
Filtration: Filter through a Celite pad to remove Pd/C.
-
Isolation: Evaporate filtrate.
-
Result: Quantitative yield of Boc-D-Leu-OH with >99% optical purity retained .
-
Comparative Performance Data
The following table summarizes the hydrolysis half-lives (
| Reagent Condition | Boc-D-Leu-OMe ( | Boc-D-Leu-OBzl ( | Notes |
| 1M NaOH (pH 14) | ~10–20 min | ~5–10 min | Benzyl esters hydrolyze slightly faster due to better leaving group ability, but both are rapid. |
| 50% TFA | Stable (>24 h) | Stable (>24 h) | Both allow N-terminal deprotection. |
| HF (Anhydrous) | Stable | < 5 min | OBzl is acid labile ; OMe is not. |
| H₂ / Pd-C | Stable (Infinite) | < 30 min | OBzl is hydrogen labile ; OMe is not. |
| Papain (Enzymatic) | Slow / Negligible | Fast | Benzyl esters are often better substrates for hydrophobic pocket enzymes like Papain. |
Visualizing the Racemization Pathway
This diagram details why saponification of methyl esters is risky compared to hydrogenolysis.
Figure 2: Mechanism of base-induced racemization via oxazolone formation. This pathway is accessible during saponification of methyl esters but impossible during hydrogenolysis of benzyl esters.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for ester stability profiles).
- Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag.
-
Kenner, G. W., & Seely, J. H. (1972). Phenyl esters in peptide synthesis. Journal of the American Chemical Society. Link (Discussion on ester reactivities).
-
Sakai, N., et al. (1997). Selective cleavage of benzyl esters.[3] Tetrahedron Letters. Link (Protocols for selective deprotection).
-
BenchChem. (2025).[3][4][5] Stability and Storage of Boc-L-leucine methyl ester. Link (Specific physical property data).
Sources
Technical Guide: Validating Stereochemistry of D-Leucine Residues in Peptides
Executive Summary
The Challenge: D-Leucine (D-Leu) is frequently incorporated into therapeutic peptides to enhance proteolytic stability and receptor selectivity. However, distinguishing D-Leu from its L-isomer (L-Leu) or the isobaric L-Isoleucine (L-Ile) is analytically challenging due to identical masses and similar hydrophobicities. Furthermore, Solid-Phase Peptide Synthesis (SPPS) carries a risk of 0.1–5% racemization (L
The Solution: This guide compares three validation methodologies, establishing Advanced Marfey’s Method (LC-MS with FDAA derivatization) as the industry gold standard for residue-specific stereochemical analysis. It provides a self-validating protocol using deuterated hydrolysis (DCl/D
Part 1: The Problem – Mechanisms of Racemization
Before validating, one must understand when stereochemical integrity is compromised. Racemization rarely occurs spontaneously in stored solids but is driven by base-catalyzed activation during synthesis.
The 5(4H)-Oxazolone Pathway
The primary culprit during SPPS coupling is the formation of an oxazolone intermediate.[2] This cyclic structure allows the
Figure 1: The 5(4H)-oxazolone mechanism responsible for racemization during peptide coupling.
Part 2: Comparative Analysis of Validation Methods
The following table compares the three primary approaches for detecting D-Leu impurities.
| Feature | Method A: Marfey’s Method (LC-MS) | Method B: Chiral GC-MS | Method C: Intact Peptide LC |
| Principle | Derivatization with FDAA to form diastereomers.[1][3][4][5] | Volatile derivatization + Chiral stationary phase.[6] | Separation of diastereomeric peptides on C18.[7] |
| Sensitivity | High (Femtomole range with MS). | High, but limited by derivatization yield. | Low to Medium (depends on separation). |
| Scope | Residue-specific (Hydrolysis required). | Residue-specific (Hydrolysis required). | Whole molecule (No hydrolysis). |
| Risk | Method-induced racemization during acid hydrolysis.[3] | Thermal degradation; Racemization during esterification. | Co-elution of D/L variants in long peptides. |
| Verdict | Gold Standard for quantification. | Best for complex biological matrices (urine/serum). | Best for final QC if impurity standards exist. |
Part 3: The Protocol – Advanced Marfey’s Method
Objective: Quantify D-Leu content with <0.5% limit of detection (LOD). Critical Insight: Standard acid hydrolysis (6N HCl) causes ~0.1–1% racemization, creating a "false positive" background. To validate true synthetic stereochemistry, we employ Deuterated Hydrolysis .[1]
Materials
-
Reagent: N-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (L-FDAA / Marfey’s Reagent).
-
Hydrolysis Agent: 6N DCl in D
O (Deuterium Chloride). -
Standards: Authentic L-Leu and D-Leu.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse or Waters BEH C18).
Step-by-Step Workflow
1. Deuterated Hydrolysis (The "Self-Validating" Step)
Instead of H
-
Logic: If L-Leu in the peptide racemizes during hydrolysis, the alpha-proton is replaced by Deuterium (D). The resulting D-Leu will have a mass shift of +1 Da.
-
Result:
-
D-Leu (Mass M): True impurity present in the starting peptide.
-
D-Leu (Mass M+1): Artifact created during the analysis. Ignore this signal.
-
2. Derivatization
-
Dry the hydrolysate under N
. -
Resuspend in 100
L H O. -
Add 200
L 1% L-FDAA in acetone. -
Add 40
L 1M NaHCO (pH must be >8). -
Incubate at 40°C for 1 hour.
-
Quench with 20
L 2M HCl.
3. LC-MS Analysis
-
Mobile Phase A: Water + 0.1% Formic Acid.[8]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[8]
-
Gradient: Linear gradient (e.g., 10% to 60% B over 45 mins). Slow gradients are essential for diastereomer separation.
Data Interpretation & Elution Order
Marfey’s reagent converts enantiomers (L-Leu vs D-Leu) into diastereomers (L-FDAA-L-Leu vs L-FDAA-D-Leu). These have different physical properties and separate on achiral C18 columns.
-
General Rule (Hydrophobic AA like Leu): The L-L diastereomer elutes before the L-D diastereomer.
-
Verification: You must run derivatized standards of pure L-Leu and D-Leu to confirm retention times (
).
| Analyte | Derivatized Complex | Approx.[1][4][5][7][9][10][11][12] Elution Order (C18) | Mass Target (if using DCl) |
| L-Leucine | L-FDAA-L-Leu | First ( | M (Natural) |
| D-Leucine | L-FDAA-D-Leu | Second ( | M (True Impurity) |
| D-Leucine (Artifact) | L-FDAA-D-Leu | Second ( | M+1 (Ignore) |
Part 4: Visualization of the Workflow
Figure 2: Decision workflow for validating stereochemistry using deuterated hydrolysis to rule out artifacts.
References
-
Marfey, P. (1984).[13] Determination of D-amino acids as enantiomers of N-alpha-(2,4-dinitro-5-fluorophenyl) derivatives of L-amino acids. Carlsberg Research Communications.
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][2][3][4][7][9][10][11][12][14][15][16]
-
Gerhardt, J., et al. (2017). Peptide chiral purity determination: hydrolysis in deuterated acid, derivatization with Marfey's reagent and analysis using LC-ESI-MS.[1][3][4] Journal of Chromatography B.
-
Goodlett, D. R., et al. (2016). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products.[13][14] Journal of Natural Products.
-
Almac Group. (2020). Determination of Peptide Chiral Purity Using Marfey’s Reagent and Accurate Mass LC-MS. White Paper.
Sources
- 1. almacgroup.com [almacgroup.com]
- 2. Epimerisation in Peptide Synthesis [mdpi.com]
- 3. Peptide chiral purity determination: hydrolysis in deuterated acid, derivatization with Marfey's reagent and analysis using high-performance liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide chiral purity determination: hydrolysis in deuterated acid, derivatization with Marfey's reagent and analysis using high-performance liquid chromatography-electrospray ionization-mass spectrometry. | Merck [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. ovid.com [ovid.com]
- 7. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Facile Method for Determining Lanthipeptide Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. sci-hub.sg [sci-hub.sg]
- 15. chempep.com [chempep.com]
- 16. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to TLC Visualization Methods for Boc-Protected Amino Esters
Introduction
In the realm of peptide synthesis and drug development, the tert-butyloxycarbonyl (Boc) group is a cornerstone for the protection of amino functionalities.[1][2][] The synthesis and purification of Boc-protected amino esters are routine yet critical steps, where Thin-Layer Chromatography (TLC) serves as an indispensable tool for reaction monitoring and purity assessment.[4][5][6] However, the very nature of the Boc protecting group, which masks the primary or secondary amine, coupled with the frequent lack of a UV-active chromophore in the rest of the molecule, presents a significant challenge for visualization on a TLC plate.[7][8]
This guide provides an in-depth comparison of common TLC visualization methods for Boc-protected amino esters. We will delve into the chemical principles behind each method, offer field-proven insights into their application, and provide detailed experimental protocols to ensure reliable and reproducible results.
The Challenge of Visualizing Boc-Protected Amino Esters
The primary difficulty in visualizing Boc-protected amino esters lies in their chemical inertness to common visualization reagents. The Boc group effectively blocks the nucleophilic character of the amine, rendering it unresponsive to stains that target free amines, such as ninhydrin under standard conditions.[9][10] Furthermore, many simple amino acid esters do not possess aromatic rings or extensive conjugation, making them invisible under UV light.[7][8] Therefore, successful visualization often relies on reagents that can either react with the carbamate functionality, the ester, or other functional groups present in the molecule, or on methods that are universally applicable to a broad range of organic compounds.
Comparative Analysis of TLC Staining Methods
Several staining methods have been developed to overcome the challenge of visualizing Boc-protected amino esters. The choice of the most appropriate stain depends on factors such as the specific amino acid side chain, the desired sensitivity, and the need for a general versus a selective stain. Below is a comparative overview of some of the most effective and widely used methods.
Ninhydrin Stain (with heating)
While ninhydrin is renowned for its reaction with free primary and secondary amines to produce a characteristic purple or yellow spot (Ruhemann's purple), it can also be effectively used for Boc-protected amines with a crucial modification: heating.[10][11][12]
Mechanism of Action: Upon vigorous heating, the Boc group can be thermally cleaved, liberating the free amine.[10][11] This newly exposed amine then reacts with ninhydrin in the classical manner to produce a colored spot. The acidic conditions often present in ninhydrin spray solutions can also facilitate the removal of the acid-labile Boc group.[10]
Expertise & Experience: This method is particularly useful for confirming the consumption of a Boc-protected starting material and the appearance of a free amine product in a deprotection reaction.[9] However, the heating step must be carefully controlled; excessive heat can cause charring of the TLC plate and decomposition of the compound, leading to streaking or misleading spots. It is often the go-to stain for monitoring the progress of Boc deprotection reactions.[13]
Potassium Permanganate (KMnO₄) Stain
The potassium permanganate stain is a versatile and highly sensitive universal reagent that is effective for a wide range of organic compounds, including those that are difficult to visualize by other means.[8][14][15]
Mechanism of Action: This stain functions as a strong oxidizing agent. The permanganate ion (MnO₄⁻), which is purple, is reduced by oxidizable functional groups on the analyte to manganese dioxide (MnO₂), a brown precipitate.[14] This results in the appearance of yellow to brown spots on a purple background.[8][16] The background color eventually fades to brown upon heating or over time.
Expertise & Experience: The KMnO₄ stain is an excellent general-purpose choice for Boc-protected amino esters as both the ester and the carbamate functional groups, as well as many amino acid side chains, are susceptible to oxidation under these conditions. It is known for its high sensitivity. However, it is a destructive technique, and the stain itself is not stable indefinitely and should be prepared fresh periodically.[16]
Vanillin Stain
The vanillin stain is a general-purpose reagent that produces a spectrum of colors with different compounds, which can be useful for distinguishing between components in a mixture.[7]
Mechanism of Action: In the presence of a strong acid, typically sulfuric acid, vanillin acts as an electrophile and reacts with a variety of nucleophilic and electron-rich compounds. The resulting products are often highly conjugated and therefore colored.
Expertise & Experience: This stain is effective for alcohols, phenols, and other nucleophilic species.[7] For Boc-protected amino esters, the reactivity will depend on the nature of the amino acid side chain. For instance, those with hydroxyl groups (e.g., serine, threonine, tyrosine) will give a strong response. It is less effective for compounds lacking nucleophilic functional groups.[7] The variety of colors produced can be a significant advantage in complex reaction mixtures.
Ceric Ammonium Molybdate (CAM) Stain
The Ceric Ammonium Molybdate (CAM) stain, also known as Hanessian's stain, is another powerful universal stain that is particularly effective for compounds with hydroxyl, carbonyl, and other polar functional groups.[17][18]
Mechanism of Action: The CAM stain is an oxidizing agent. The cerium(IV) and molybdate ions react with the analyte upon heating, leading to the formation of intensely colored molybdenum blue complexes.[11] This results in dark blue or black spots on a light blue or green background.[16]
Expertise & Experience: CAM stain is highly sensitive and provides excellent contrast.[11] It is a robust choice for visualizing a wide array of organic compounds, including Boc-protected amino esters. The necessity of heating requires careful execution to avoid charring the plate.
Summary of TLC Visualization Methods
| Staining Method | Target Functional Groups | Typical Spot Color | Background Color | Key Advantages | Limitations |
| Ninhydrin (with heating) | Primary & Secondary Amines (after deprotection) | Pink to Purple | Colorless | Specific for amines, useful for monitoring deprotection.[9][10][11] | Requires heating, which can cause decomposition.[10] |
| Potassium Permanganate (KMnO₄) | Oxidizable groups (alkenes, alkynes, alcohols, amines, etc.) | Yellow to Brown | Purple | Highly sensitive, universal stain.[8][14] | Destructive, stain has a limited shelf life.[16] |
| Vanillin | Nucleophilic groups (alcohols, phenols) | Various (Pink, Blue, Purple) | Light Pink to Colorless | Produces a range of colors, aiding in spot differentiation.[7][19] | Less effective for non-nucleophilic compounds.[7] |
| Ceric Ammonium Molybdate (CAM) | General (hydroxyls, carbonyls, peptides) | Dark Blue to Black | Light Blue/Green | Highly sensitive, universal stain with good contrast.[11][16] | Requires heating, can be corrosive. |
Experimental Protocols
General TLC Staining Procedure
-
Develop the TLC Plate: Run the TLC plate in an appropriate solvent system.
-
Dry the Plate: Thoroughly dry the plate to remove all traces of the mobile phase. A heat gun can be used, but with caution to avoid decomposing the sample.
-
Apply the Stain: Dip the dried plate quickly and evenly into the staining solution using forceps.
-
Remove Excess Stain: Allow excess stain to drip off and then gently wipe the back of the plate with a paper towel.
-
Develop the Spots: Gently heat the plate with a heat gun until the spots appear. Avoid overheating, which can char the plate.
Caption: Decision tree for selecting a TLC stain.
Conclusion
The successful visualization of Boc-protected amino esters on TLC plates is a critical aspect of synthetic organic chemistry, particularly in the fields of peptide synthesis and drug discovery. While the Boc protecting group presents a challenge to traditional visualization methods, a range of effective staining reagents are available. The choice of stain should be guided by the specific requirements of the analysis. For monitoring the removal of the Boc group, ninhydrin with heating is the most specific choice. For general-purpose, high-sensitivity visualization, potassium permanganate and ceric ammonium molybdate stains are excellent options. The vanillin stain offers the unique advantage of producing a range of colors, which can aid in the differentiation of compounds. By understanding the chemical principles behind these methods and following robust experimental protocols, researchers can confidently and accurately monitor their reactions and assess the purity of their Boc-protected amino esters.
References
- The Sarpong Group. Appendix 3: Recipes For TLC Stains. University of California, Berkeley.
- ChemicalDesk.Com. TLC Stains Preparation. Published June 28, 2011.
- EPFL. TLC Visualization Reagents.
- Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. Updated April 7, 2022.
- Org Prep Daily. TLC Staining solutions. Published September 27, 2006.
- Benchchem. TLC monitoring of N-Boc-D-proline protection and deprotection reactions.
- MilliporeSigma. TLC Stains/Dips.
- Curly Arrow. Let's talk about TLCs Part 4 - Ninhydrin Stain. Published August 25, 2008.
- VanVeller Lab. Resources. Department of Chemistry, Iowa State University.
- Organic Chemistry at CU Boulder. TLC Stains.
- Searle Separations Department. Thin Layer Chromatography.
- Organic Chemistry at the University of Rochester. TLC Stain Recipes.
- Not Voodoo. TLC stains.
- University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains.
- BOC Sciences. Protecting Groups in Peptide Synthesis: A Detailed Guide.
- ResearchGate. TLC of Artemisia annua. Vanillin staining for increasing concentrations...
- Dr. Aman. 5 Best TLC Staining Agents That Will Help You In Chemistry Lab Every Time! YouTube. Published May 14, 2023.
- Scribd. TLC Staining Procedure TLC Stain Recipe Stain Chemistry / Physics Comments.
- UCLA Chemistry. TLC Stains.
- PubMed. Protecting Groups in Peptide Synthesis. Published 2013.
- Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Published February 27, 2024.
- Reddit. TLC Seperation of N-Boc thiol. r/OrganicChemistry. Published October 21, 2020.
- Journal of Natural Products. Identification of Amino acids on Thin-layer Chromatography Plates with a New Reagent. Published 2008.
- Benchchem. A Comparative Guide to the Purity Analysis of Boc-D-4-aminomethylphe(Boc) by TLC and HPLC.
- BOC Sciences. Protected Peptides: Essential Building Blocks for Research.
- Wikipedia. Protecting group.
- ResearchGate. How to detect a UV inactive compound in column chromatography? Published August 13, 2019.
- Bio-Synthesis Inc. Labeling and Protecting Groups. Published August 24, 2016.
- Der Pharma Chemica. Studies towards use of di-tert-butyl-dicarbonate both as a protecting and activating group in the synthesis of dipeptide. Published 2012.
- RSC Publishing. A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Published 2014.
- Sciforum. Studies towards use of di-tert-butyl-dicarbonate both as a protecting and activating group in the synthesis of dipeptide. Published November 1, 2005.
- Chromatography Forum. [TLC] Analysis of amino esters by TLC. Published August 31, 2005.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
Sources
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. sciforum.net [sciforum.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 11. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 12. depts.washington.edu [depts.washington.edu]
- 13. reddit.com [reddit.com]
- 14. TLC stains [reachdevices.com]
- 15. scribd.com [scribd.com]
- 16. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 17. sarponggroup.com [sarponggroup.com]
- 18. chem.rochester.edu [chem.rochester.edu]
- 19. researchgate.net [researchgate.net]
Elemental analysis data for N-Boc-D-leucine methyl ester
An In-Depth Comparative Guide to the Elemental Analysis of N-Boc-D-leucine Methyl Ester
For researchers, scientists, and professionals in drug development and peptide chemistry, the purity and structural integrity of starting materials are paramount. N-Boc-D-leucine methyl ester, a key building block in peptide synthesis, is no exception.[1][2] This guide provides a comprehensive comparison of elemental analysis with other critical analytical techniques for the characterization of this compound, offering insights into the causality behind experimental choices and providing actionable protocols.
The Foundational Role of Elemental Analysis
Elemental analysis, specifically CHN analysis, is a fundamental technique that determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample.[3] This method provides a direct measure of the elemental composition of a compound, serving as a crucial checkpoint for verifying its empirical formula. The underlying principle of modern CHN analysis is combustion.[4][5] The sample is combusted in an oxygen-rich environment at high temperatures, converting the elements into simple gases (CO₂, H₂O, and N₂). These gases are then separated and quantified using detectors, allowing for the calculation of the percentage of each element in the original sample.[3]
For N-Boc-D-leucine methyl ester, with a molecular formula of C₁₂H₂₃NO₄ and a molecular weight of 245.32 g/mol , the theoretical elemental composition is a key benchmark for purity.[1][6][7]
Table 1: Theoretical Elemental Composition of N-Boc-D-leucine Methyl Ester
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Theoretical Percentage (%) |
| Carbon | C | 12.011 | 12 | 144.132 | 58.75 |
| Hydrogen | H | 1.008 | 23 | 23.184 | 9.45 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 5.71 |
| Oxygen | O | 15.999 | 4 | 63.996 | 26.09 |
| Total | 245.319 | 100.00 |
For a sample to be considered pure and suitable for publication or further synthesis, the experimentally determined values for C, H, and N should typically be within ±0.4% of the theoretical values.[8][9] Deviations outside this range may indicate the presence of impurities, such as residual solvents or by-products from synthesis.[9]
A Comparative Analysis: Elemental Analysis vs. Alternative Methods
While elemental analysis is a powerful tool for confirming elemental composition, a comprehensive characterization of N-Boc-D-leucine methyl ester relies on a suite of analytical techniques. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) provide complementary information regarding purity, structure, and molecular weight.
Table 2: Comparison of Key Analytical Methods
| Technique | Information Provided | Strengths | Limitations | Typical Use Case |
| Elemental Analysis (CHN) | Elemental composition (%C, %H, %N). | Direct verification of empirical formula; high precision. | Provides no direct structural information; sensitive to all impurities. | Purity assessment and formula confirmation of a synthesized compound. |
| NMR Spectroscopy (¹H, ¹³C) | Detailed structural information; impurity identification and quantification. | Unambiguous structure elucidation; can identify and quantify impurities. | Can be less sensitive to amorphous or inorganic impurities; may require spectral interpretation expertise. | Primary method for structural confirmation and identification of organic impurities.[10] |
| HPLC | Purity assessment (area %); quantification of impurities. | High sensitivity for detecting and quantifying impurities; widely used for routine purity checks.[] | Purity is relative to detected impurities; requires reference standards for absolute quantification. | Routine quality control and determination of chromatographic purity.[12] |
| Mass Spectrometry (MS) | Molecular weight confirmation. | High sensitivity; provides exact mass, which can help confirm the molecular formula. | Provides limited structural information on its own; fragmentation patterns can be complex. | Confirmation of the molecular weight of the target compound.[13] |
The choice of analytical method is dictated by the specific question being asked. For fundamental confirmation of a newly synthesized batch, elemental analysis is invaluable. For routine quality control where impurity profiling is key, HPLC is often the method of choice. For unambiguous structural verification, NMR is the gold standard.
Experimental Protocols
1. Elemental Analysis (CHN Combustion)
This protocol outlines the standard procedure for determining the C, H, and N content of N-Boc-D-leucine methyl ester.
-
Instrumentation: A calibrated CHN elemental analyzer.
-
Sample Preparation:
-
Ensure the sample is homogenous and completely dry, as residual solvents will significantly impact the results.[9]
-
Accurately weigh 1-3 mg of the sample into a tin capsule.
-
Fold the capsule to enclose the sample and remove any atmospheric exposure.
-
-
Analysis:
-
The sample is introduced into a high-temperature combustion furnace (typically ~900-1000°C) with a flow of pure oxygen.
-
The resulting combustion gases (CO₂, H₂O, N₂) are passed through a reduction furnace to convert nitrogen oxides to N₂.
-
The gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector.[3]
-
-
Calculation: The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.
Caption: Workflow for CHN Elemental Analysis.
2. Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of N-Boc-D-leucine methyl ester.
-
Instrumentation: An HPLC system with a UV detector.
-
Method:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of acetonitrile and water with an acidifier like trifluoroacetic acid (TFA).
-
Standard/Sample Preparation: Accurately prepare a solution of N-Boc-D-leucine methyl ester in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is commonly used.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound absorbs (e.g., ~210 nm for the amide bond).
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the sample and run a gradient elution to separate the main compound from any impurities.
-
Data Processing: Integrate the peaks in the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
3. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the general steps for confirming the structure of N-Boc-D-leucine methyl ester.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to observe the proton signals, their integrations (number of protons), multiplicities (splitting patterns), and chemical shifts.
-
Acquire a ¹³C NMR spectrum to observe the signals for each unique carbon atom in the molecule.
-
-
Data Analysis:
-
Compare the observed chemical shifts, integrations, and coupling patterns with the expected spectrum for the N-Boc-D-leucine methyl ester structure.
-
The presence of unexpected signals may indicate impurities.
-
Caption: Comparison of Analytical Methods for Compound Characterization.
Conclusion
References
-
PubChem. Boc-N-methyl-D-leucine | C12H23NO4 | CID 6992561. National Institutes of Health. [Link]
-
Chem-Impex. Boc-N-methyl-D-leucine. [Link]
-
AAPPTec. MSDS - Safety Data Sheet. [Link]
-
VELP Scientifica. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]
-
PubMed. Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine. National Library of Medicine. [Link]
-
Chemsrc. Boc-N-methyl-D-leucine | CAS#:89536-84-5. [Link]
-
AZoM. A Look at Elemental Analysis for Organic Compounds. [Link]
-
PubMed. Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. National Library of Medicine. [Link]
-
ELTRA. Elemental Analysis - Organic & Inorganic Compounds. [Link]
-
PubMed Central. An International Study Evaluating Elemental Analysis. National Institutes of Health. [Link]
-
Sunset Laboratory Inc. Standard Operating Procedure for the Determination of Organic, Elemental, and Total Carbon in Particulate Matter Using a Ther. [Link]
-
NIST. l-Leucine, n-butoxycarbonyl-N-methyl-, butyl ester. National Institute of Standards and Technology. [Link]
-
ResearchGate. Comprehensive utilization of NMR spectra–evaluation of NMR-based quantification of amino acids for research and patient care. [Link]
-
PubMed Central. Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. National Institutes of Health. [Link]
-
Shimadzu. Analytical Methods for Amino Acids. [Link]
-
Journal of Food and Life Science. Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. [Link]
-
MDPI. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. [Link]
-
University of British Columbia. Summary of CHNS Elemental Analysis Common Problems. [Link]
Sources
- 1. CAS 63096-02-6: N-(tert-butoxycarbonyl)-L-leucine methyl e… [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. azom.com [azom.com]
- 4. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 5. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 6. Boc-N-Me- D -Leu-OH = 98.0 89536-84-5 [sigmaaldrich.com]
- 7. chemimpex.com [chemimpex.com]
- 8. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.ubc.ca [chem.ubc.ca]
- 10. Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
Safety Operating Guide
Comprehensive Safety and Operational Guide for Handling Boc-D-Leu-OMe
As a Senior Application Scientist in peptide synthesis, I frequently observe laboratories treating all amino acid derivatives with a generic, one-size-fits-all safety protocol. However, optimal safety and synthetic yield require a compound-specific approach. Boc-D-Leu-OMe (CAS: 133467-01-3) presents unique physical and chemical properties—specifically its liquid state at room temperature and its highly lipophilic nature—that necessitate precise personal protective equipment (PPE) and handling procedures[1][2].
This guide provides a self-validating operational framework for handling Boc-D-Leu-OMe, ensuring both operator safety and the chemical integrity of your peptide coupling workflows.
Hazard Profile & Mechanistic Causality
Before donning PPE, it is critical to understand why the hazards exist. Boc-D-Leu-OMe is classified under GHS as a skin and eye irritant (H315, H319) and is a combustible liquid[3].
-
State-Driven Risk: Unlike many Boc-protected amino acids that are crystalline solids, Boc-D-Leu-OMe is a viscous liquid at 20°C[1]. This significantly increases the risk of accidental splashing, surface contamination, and aerosolization during aggressive pipetting.
-
Lipophilicity and Dermal Penetration: The combination of the tert-butoxycarbonyl (Boc) protecting group and the methyl ester moiety makes this molecule highly lipophilic. If it contacts unprotected skin, it can rapidly partition into the lipid-rich stratum corneum, leading to prolonged localized dermal irritation compared to highly polar, unprotected amino acids.
Personal Protective Equipment (PPE) Matrix
To mitigate the specific risks outlined above, the following PPE must be strictly utilized. The table below summarizes the requirements alongside the scientific rationale for each selection.
| Equipment Category | Specific Requirement | Scientific Rationale (Causality) |
| Hand Protection | Nitrile gloves (min. 6-8 mil thickness). Avoid Latex. | Latex is highly permeable to organic esters. Nitrile provides a robust barrier against the neat liquid. Note: If handling Boc-D-Leu-OMe as a solution in Dichloromethane (DCM), upgrade to heavier butyl rubber gloves, as DCM rapidly permeates standard nitrile[3]. |
| Eye Protection | ANSI Z87.1 tight-fitting chemical safety goggles | Protects against liquid micro-splashes during dispensing. The ester moiety can cause severe ocular irritation; standard safety glasses with side shields are insufficient for liquid chemical handling. |
| Body Protection | Flame-resistant (FR) or 100% cotton lab coat, fully buttoned | The compound is a combustible liquid. Synthetic fabrics (like polyester) can melt into the skin during a fire event. A fully buttoned coat prevents direct dermal contact with the lipophilic compound. |
| Respiratory & Engineering | Certified Chemical Fume Hood (face velocity 80-100 fpm) | While the vapor pressure of the neat liquid is relatively low at room temperature, mechanical agitation, sonication, or heating during peptide coupling can generate irritating aerosols. |
Operational Plan: Step-by-Step Handling Protocol
This protocol ensures both safety and the preservation of the compound's chemical integrity.
Step 1: Thermal Equilibration (Critical Step) Boc-D-Leu-OMe is stored sealed at 2-8°C to prevent degradation[4]. Do not open the container immediately upon removal from the refrigerator.
-
Action: Place the sealed bottle in a desiccator at room temperature for 30-45 minutes prior to opening.
-
Causality: Opening a cold bottle causes atmospheric moisture to condense on the liquid. Water will slowly hydrolyze the methyl ester and act as a competing nucleophile in subsequent anhydrous peptide coupling reactions (e.g., HATU/DIPEA workflows), drastically reducing your synthetic yield.
Step 2: Dispensing
-
Action: Transfer the bottle to the fume hood. Due to its liquid state, use a positive displacement pipette or a glass gas-tight syringe for volumetric transfer.
-
Causality: Standard air-displacement pipettes are inaccurate for viscous or dense organic liquids. A glass syringe ensures precise stoichiometric addition, which is vital for preventing the formation of deletion peptides.
Step 3: Post-Handling Decontamination
-
Action: Rinse all reusable glass syringes and glassware with acetone, followed by a standard aqueous wash.
-
Causality: Acetone effectively dissolves the lipophilic Boc-D-Leu-OMe residue. Skipping the organic rinse and going straight to soap and water will leave a stubborn, greasy film on the glassware.
Workflow Visualization
The following diagram maps the critical path from storage retrieval to safe disposal, highlighting the mandatory safety checkpoints.
Operational workflow for Boc-D-Leu-OMe, detailing the critical path from cold storage to disposal.
Spill Response and Disposal Plan
Even with rigorous protocols, accidental releases can occur. Implement the following self-validating system for spill management and routine disposal.
Immediate Spill Response
-
Isolate: If a spill >50 mL occurs outside the hood, evacuate the immediate area to prevent inhalation of aerosols.
-
Contain: Do NOT use paper towels or sawdust. Because Boc-D-Leu-OMe is a combustible liquid[3], use an inert, non-combustible absorbent material such as vermiculite, sand, or specialized chemical spill pads.
-
Neutralize/Clean: Sweep the absorbed mixture into a sealable, chemically resistant container using a non-sparking tool. Wash the spill surface thoroughly with a detergent solution. Causality: Detergent is required to break down the highly lipophilic ester film that water alone cannot remove.
Routine Chemical Disposal
-
Classification: Dispose of neat Boc-D-Leu-OMe and its reaction byproducts as Non-Halogenated Organic Waste .
-
Exception: If the compound was utilized in a reaction involving Dichloromethane (DCM) or Chloroform, the entire mixture must be reclassified and disposed of as Halogenated Organic Waste .
-
Environmental Warning: Never discharge this compound into the municipal sink. It is harmful to aquatic life and resists rapid biodegradation in standard wastewater treatment facilities.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
